4-Methoxy-2-fluorobenzyl cyanide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPZYRPNHFQVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649945 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749934-29-0 | |
| Record name | (2-Fluoro-4-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 4-methoxy-2-fluorobenzyl cyanide (CAS No. 749934-29-0), a valuable intermediate in organic synthesis. Due to the limited availability of published experimental data for this specific molecule, this document outlines detailed, projected experimental protocols based on well-established and analogous chemical transformations reported for structurally similar compounds.
Introduction
This compound, also known as (2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. Such compounds are significant precursors in medicinal chemistry and materials science, often serving as key building blocks for more complex molecular architectures. The strategic placement of the fluoro and methoxy groups on the benzene ring can significantly influence the physicochemical and biological properties of the final products. This guide explores the most viable synthetic pathways to access this important intermediate.
Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes in synthesizing benzyl cyanides involve either the direct displacement of a benzylic halide with a cyanide salt or a multi-step conversion from a corresponding benzaldehyde.
Caption: Plausible synthetic pathways for this compound.
Detailed Experimental Protocols
The following protocols are projected based on established methodologies for analogous compounds. Researchers should perform small-scale trials to optimize these conditions for the specific substrate.
3.1. Pathway 1: Synthesis from 2-Fluoro-4-methoxybenzaldehyde via a Two-Step Process
This pathway first reduces the aldehyde to the corresponding benzyl alcohol, which is then converted to the target nitrile.
Step 1: Reduction of 2-Fluoro-4-methoxybenzaldehyde to (2-Fluoro-4-methoxyphenyl)methanol
-
Reaction Principle: The aldehyde is reduced to a primary alcohol using a mild reducing agent like sodium borohydride.
-
Procedure:
-
To a solution of 2-fluoro-4-methoxybenzaldehyde (1.0 eq.) in methanol (0.2 M), add sodium borohydride (NaBH₄) (1.1 eq.) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (2-fluoro-4-methoxyphenyl)methanol, which can often be used in the next step without further purification.
-
Step 2: Conversion of (2-Fluoro-4-methoxyphenyl)methanol to this compound
-
Reaction Principle: The benzyl alcohol is first converted to a more reactive benzyl halide (e.g., bromide), followed by nucleophilic substitution with a cyanide salt.
-
Procedure:
-
Dissolve the (2-fluoro-4-methoxyphenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) (0.3 M).
-
Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture into ice-water and extract with CH₂Cl₂.
-
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methoxybenzyl bromide.
-
Caution: Benzyl bromides are lachrymatory. Handle in a well-ventilated fume hood.
-
Dissolve the crude benzyl bromide in a polar aprotic solvent like acetone or dimethylformamide (DMF) (0.4 M).
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq.) to the solution.
-
Heat the mixture to reflux (for acetone) or around 60-80 °C (for DMF) and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
3.2. Pathway 2: Direct Cyanation of a Benzyl Halide
This is a more direct approach if the corresponding benzyl halide is readily available.
-
Reaction Principle: This method relies on the direct nucleophilic substitution of a halide (chloride or bromide) with a cyanide anion. The use of potassium ferrocyanide (K₄[Fe(CN)₆]) is a less toxic alternative to simple alkali metal cyanides.
-
Procedure (based on a similar transformation[1]):
-
In a sealed reaction vessel, add 2-fluoro-4-methoxybenzyl chloride (1.0 eq.), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq.), and a copper(I) iodide (CuI) catalyst (0.3 eq.).
-
Add toluene as the solvent (to make a ~0.5 M solution with respect to the benzyl chloride).
-
Seal the vessel and heat the reaction mixture to 180 °C with vigorous stirring for 20 hours.
-
After cooling to room temperature, add an internal standard (e.g., phenetole) dissolved in dichloromethane for analytical purposes, or proceed directly to workup.
-
Dilute the mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Quantitative Data Summary
The following table summarizes the projected reaction parameters for the synthesis of this compound, based on analogous reactions reported in the literature.
| Pathway | Step | Key Reagents | Solvent | Temperature | Reaction Time | Projected Yield | Reference for Analogy |
| 1 | Reduction | 2-Fluoro-4-methoxybenzaldehyde, NaBH₄ | Methanol | 0 °C to RT | 1-3 h | >90% | General knowledge |
| Halogenation & Cyanation | (2-Fluoro-4-methoxyphenyl)methanol, PBr₃, NaCN | CH₂Cl₂, Acetone/DMF | 0 °C to Reflux | 4-12 h | 70-85% | [2] | |
| 2 | Direct Cyanation | 2-Fluoro-4-methoxybenzyl chloride, K₄[Fe(CN)₆], CuI | Toluene | 180 °C | 20 h | Moderate to Good | [1] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-fluorobenzyl cyanide, also known by its IUPAC name 2-(2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile group and the potential for the substituted benzene ring to interact with biological targets. This technical guide provides a summary of the available chemical and physical properties of this compound, alongside what is known about its synthesis and safety considerations. At present, detailed information regarding its applications in drug development and specific biological pathways is limited in publicly accessible literature.
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of this compound is presented below. It should be noted that some key physical data points, such as melting and boiling points, are not consistently reported across public sources, indicating a need for further experimental characterization.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(2-fluoro-4-methoxyphenyl)acetonitrile | [1] |
| Synonyms | This compound | [1][2] |
| CAS Number | 749934-29-0 | [1] |
| Molecular Formula | C₉H₈FNO | [1][2] |
| Molecular Weight | 165.164 g/mol | [2] |
| Appearance | Solid (likely white or off-white) or Clear pale yellow liquid | [2] |
| Solubility in Water | Low solubility | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane | [2] |
| Stability | Stable under normal conditions | [2] |
Note: "Data needed" indicates that reliable experimental values were not found in the searched literature. The physical state may vary based on purity.
Synthesis and Reactivity
Logical Synthesis Workflow
The synthesis of this compound would likely begin with a suitable precursor, such as 2-fluoro-4-methoxybenzaldehyde. This starting material can be converted to the corresponding benzyl cyanide through a series of well-established organic reactions.
Caption: A plausible synthetic route to this compound.
Experimental Considerations for Synthesis
Based on general procedures for analogous compounds, a potential synthesis could involve the following steps:
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Reduction of the Aldehyde: 2-Fluoro-4-methoxybenzaldehyde would be reduced to 2-fluoro-4-methoxybenzyl alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.
-
Halogenation of the Alcohol: The resulting benzyl alcohol would then be converted to a benzyl halide (chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.
-
Cyanation of the Benzyl Halide: The final step would involve a nucleophilic substitution reaction where the benzyl halide is treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to yield this compound.
Caution: This is a generalized protocol. Researchers should consult relevant literature for specific reaction conditions and safety precautions, especially when working with highly toxic cyanide reagents.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structural confirmation, it is imperative that researchers undertaking the synthesis and use of this compound perform a full spectroscopic characterization.
Applications in Drug Discovery and Development
Currently, there is a lack of specific information in the scientific literature detailing the use of this compound in drug discovery or its effects on biological signaling pathways. A related compound, 2-(2,3-difluoro-4-methoxyphenyl)acetonitrile, is noted as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting pathways in oncology and neurology.[3] This suggests that fluorinated and methoxy-substituted phenylacetonitriles are recognized as important scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents on the aromatic ring of this compound could potentially lead to novel interactions with biological targets and improved pharmacokinetic properties in drug candidates.
Safety and Handling
Specific safety data for this compound is not detailed in readily available Safety Data Sheets (SDS). However, based on its chemical structure as a benzyl cyanide derivative, it should be handled with extreme caution in a well-ventilated fume hood.
General safety precautions for benzyl cyanides include:
-
Toxicity: Benzyl cyanides can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: They can cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.
-
Handling: Avoid generating dust or aerosols.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
Researchers should always consult a comprehensive and compound-specific SDS before handling this chemical.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This guide has summarized the currently available information on its chemical and physical properties. However, there are significant gaps in the publicly available data, particularly concerning its detailed physical properties, specific experimental protocols for its synthesis, comprehensive spectroscopic data, and, most notably, its applications and biological activity in the context of drug discovery. Further research is required to fully characterize this compound and explore its potential as a building block for novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of 4-Methoxy-2-fluorobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Methoxy-2-fluorobenzyl cyanide. These predictions are derived from the analysis of similar compounds and foundational spectroscopic theory, offering a valuable reference for the identification and characterization of this molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.25 | t | J(H,H) ≈ 8.5 | 1H | Ar-H (H6) |
| ~6.75 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.5 | 1H | Ar-H (H5) |
| ~6.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 11.0 | 1H | Ar-H (H3) |
| ~3.80 | s | - | 3H | -OCH₃ |
| ~3.70 | s | - | 2H | -CH₂CN |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 (d, J(C,F) ≈ 245 Hz) | C-F (C2) |
| ~159 | C-OCH₃ (C4) |
| ~131 (d, J(C,F) ≈ 5 Hz) | C-H (C6) |
| ~118 | -CN |
| ~115 (d, J(C,F) ≈ 20 Hz) | C-H (C3) |
| ~110 (d, J(C,F) ≈ 2 Hz) | C-CH₂CN (C1) |
| ~101 (d, J(C,F) ≈ 25 Hz) | C-H (C5) |
| ~55.5 | -OCH₃ |
| ~18 | -CH₂CN |
Table 3: Predicted IR Data (Liquid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2250 | Medium | C≡N stretch |
| ~1610, 1500 | Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O-C asymmetric stretch |
| ~1030 | Strong | C-O-C symmetric stretch |
| ~1100 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| 165 | High | [M]⁺ (Molecular Ion) |
| 125 | Medium | [M - CH₂CN]⁺ |
| 110 | High | [M - CH₂CN - CH₃]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the nucleophilic substitution of a cyanide group for a benzylic halide. A general procedure is outlined below:
Reaction Scheme:
Materials:
-
2-Fluoro-4-methoxybenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methoxybenzyl bromide (1.0 eq) in anhydrous DMF.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
Infrared (IR) Spectroscopy:
-
Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.
-
Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk.
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Acquire the mass spectrum using electron ionization (EI) or electrospray ionization (ESI) mode.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of a novel chemical compound like this compound.
In-Depth Technical Guide: 4-Methoxy-2-fluorobenzyl Cyanide
CAS Number: 749934-29-0
This technical guide provides a comprehensive overview of 4-Methoxy-2-fluorobenzyl cyanide, a substituted aromatic nitrile of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis methodology, and discusses its potential applications based on the activities of structurally related compounds.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 749934-29-0 | [2] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.16 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Synonyms | (2-Fluoro-4-methoxyphenyl)acetonitrile, 2-Fluoro-4-methoxybenzeneacetonitrile | [1] |
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a general and widely applicable method for the synthesis of benzyl cyanides involves the nucleophilic substitution of a corresponding benzyl halide with an alkali metal cyanide. This reaction is a standard procedure in organic synthesis.[3]
General Experimental Protocol: Cyanation of Benzyl Halide
This protocol is a generalized procedure based on common methods for the synthesis of benzyl cyanides and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
4-Methoxy-2-fluorobenzyl halide (chloride or bromide)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone)
-
Inert gas (e.g., Nitrogen or Argon)
-
Quenching solution (e.g., aqueous sodium hypochlorite)
-
Extraction solvent (e.g., Ethyl acetate or Dichloromethane)
-
Drying agent (e.g., anhydrous Sodium sulfate or Magnesium sulfate)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 4-Methoxy-2-fluorobenzyl halide in the chosen anhydrous polar aprotic solvent.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of finely powdered sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (typical ranges are from room temperature to 100°C and for several hours to overnight).
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding an aqueous solution of sodium hypochlorite to decompose any excess cyanide. Caution: This step should be performed in a well-ventilated fume hood as toxic hydrogen cyanide gas can be evolved.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound using an appropriate technique, such as column chromatography on silica gel or distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities of this compound are not yet reported, the benzyl cyanide scaffold is a key structural motif in a wide range of pharmaceuticals. The introduction of fluorine and methoxy substituents can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
Benzyl cyanide and its derivatives are precursors to a variety of drug classes, including:
-
Anticonvulsants: The core structure can be elaborated to synthesize compounds with activity against seizures.
-
Antidepressants: Certain derivatives are known to interact with targets in the central nervous system relevant to mood disorders.
-
Analgesics: The scaffold is present in some opioid and non-opioid pain relievers.
-
Antihistamines: Modification of the benzyl cyanide structure has led to the development of H1 receptor antagonists.
The fluorine atom in this compound can enhance metabolic stability and binding affinity to biological targets, while the methoxy group can influence solubility and receptor interactions. These properties make it an attractive starting material for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.
Logical Relationship Diagram
Caption: Role of this compound in a drug discovery workflow.
Safety Information
Detailed toxicological data for this compound are not available. However, as an organic cyanide, it should be handled with extreme caution. Benzyl cyanides are generally toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, immediate medical attention is necessary.
Conclusion
This compound is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data and biological activity studies are currently limited, its structural features suggest it could serve as a valuable precursor for the development of novel pharmaceuticals. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.
References
An In-depth Technical Guide on the Physical Properties of 4-Methoxy-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physical properties of substituted benzyl cyanides, with a specific focus on 4-Methoxy-2-fluorobenzyl cyanide. Due to the limited availability of specific experimental data for this compound, this document presents data for the closely related isomer, 2-Methoxy-4-fluorobenzyl cyanide, as a reference. Furthermore, it outlines detailed experimental protocols for the determination of key physical properties such as boiling point, density, melting point, and solubility, which are crucial for the handling, synthesis, and application of this compound in research and drug development.
Introduction
This compound (CAS No. 749934-29-0) is a substituted aromatic nitrile.[1] Compounds of this class are valuable intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The physical properties of such a compound are critical for its purification, reaction setup, and formulation. This guide aims to consolidate the available information and provide standardized methodologies for its characterization.
Physical Properties of Methoxyfluorobenzyl Cyanide Isomers
Table 1: Physical Properties of 2-Methoxy-4-fluorobenzyl cyanide
| Property | Value |
| Molecular Formula | C₉H₈FNO |
| Molecular Weight | 165.16 g/mol |
| Boiling Point | 244 °C |
| Density | 1.148 g/cm³ |
| Flash Point | 101 °C |
| Form | Crystalline Powder |
| Color | Yellow |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Data sourced from ChemicalBook for 2-Methoxy-4-fluorobenzyl cyanide.[2]
Experimental Protocols for Determination of Physical Properties
The following are generalized experimental protocols for determining the key physical properties of organic compounds like this compound. These methods are standard in organic chemistry laboratories.[4][5]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common laboratory method for determining the boiling point is simple distillation.[4]
Experimental Workflow for Boiling Point Determination
Caption: A flowchart illustrating the steps for determining the boiling point of a liquid using simple distillation.
Determination of Density
Density is the mass of a substance per unit volume.[5] For a liquid, it can be determined by measuring the mass of a known volume.
Caption: A flowchart detailing the process of determining the melting point of a solid.
Determination of Solubility
Solubility is the ability of a substance to dissolve in a solvent. [5]It is a key parameter for reaction and formulation development. Qualitative solubility is often tested in a range of solvents of varying polarity.
Caption: A diagram illustrating how the molecular structure of a compound influences its physical properties.
Conclusion
While specific experimental data for this compound remains to be published, the data for its isomer, 2-Methoxy-4-fluorobenzyl cyanide, provides a reasonable estimation of its physical properties. The experimental protocols detailed in this guide offer a standardized approach for researchers to determine these properties in their own laboratories. Accurate characterization of these physical properties is essential for the effective use of this compound in the advancement of chemical and pharmaceutical research.
References
Starting Materials for the Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 4-methoxy-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. The document details the necessary starting materials, key chemical transformations, and provides experimental protocols based on established and analogous chemical reactions. Quantitative data from the literature for similar transformations are summarized to provide a comparative reference for potential yields and reaction conditions.
Introduction
This compound is a substituted aromatic nitrile whose structural motifs are of interest in medicinal chemistry. The synthesis of this compound can be approached through several strategic pathways, primarily converging on the late-stage introduction of the cyanide group. The choice of starting material is often dictated by commercial availability, cost, and the desired scale of the synthesis. This guide explores three principal synthetic strategies, each commencing from a different readily accessible precursor: 4-methoxy-2-fluorobenzaldehyde, 4-methoxy-2-fluoroaniline, and 4-methoxy-2-fluorotoluene.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be efficiently achieved through multi-step sequences. Below are the most viable synthetic routes, outlining the starting materials and key intermediates.
Pathway 1: From 4-Methoxy-2-fluorobenzaldehyde
This pathway involves the reduction of the aldehyde to the corresponding benzyl alcohol, followed by conversion to a benzyl halide, and subsequent nucleophilic substitution with a cyanide salt.
Caption: Synthesis of this compound from 4-Methoxy-2-fluorobenzaldehyde.
Pathway 2: From 4-Methoxy-2-fluoroaniline
This route utilizes the Sandmeyer reaction, a classic transformation for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2]
Caption: Synthesis of this compound from 4-Methoxy-2-fluoroaniline.
Note: Direct conversion of the diazonium salt to the benzyl cyanide is not a standard Sandmeyer reaction. The more likely route involves the formation of the benzonitrile, which would then require subsequent homologation to the benzyl cyanide.
Pathway 3: From 4-Methoxy-2-fluorotoluene
This pathway involves a free-radical halogenation of the benzylic methyl group, followed by nucleophilic substitution with a cyanide source.
Caption: Synthesis of this compound from 4-Methoxy-2-fluorotoluene.
Quantitative Data for Key Transformations
The following tables summarize typical reaction conditions and reported yields for transformations analogous to those in the proposed synthetic pathways. This data is intended to serve as a reference for process development and optimization.
Table 1: Reduction of Substituted Benzaldehydes
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | NaBH₄ | Methanol | Room Temp. | 0.5 | 92 |
| 2-Fluorobenzaldehyde | NaBH₄ | Methanol | Room Temp. | 0.5 | 95 |
Table 2: Halogenation of Substituted Benzyl Alcohols
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzyl alcohol | Thionyl chloride | Chloroform | Reflux | 2 | Not specified |
| 4-Methoxybenzyl alcohol | HBr | Benzene | 58 | 0.5 | 71.4 |
Table 3: Cyanation of Substituted Benzyl Halides
| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-1-bromomethyl-5-methoxy-3-methyl benzene | NaCN | DMSO | 90 | 2 | 87[3] |
| 2,4-Dichlorobenzyl chloride | NaCN | Methanol | 50-52 | 8 | Not specified |
Table 4: Sandmeyer Cyanation of Substituted Anilines
| Substrate | Diazotization Reagents | Cyanation Reagent | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyaniline | t-BuONO, HBF₄ | CuCN | Acetonitrile | Room Temp. | 52-93[1] |
| Various anilines | NaNO₂, HCl | KCN, CuCN | Water/Toluene | 0-5 | 34-92[1] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. Where a specific protocol for the target molecule is not available in the literature, a procedure for a closely related analogue is provided.
Pathway 1: From 4-Methoxy-2-fluorobenzaldehyde
Step 1: Synthesis of 4-Methoxy-2-fluorobenzyl alcohol (Analogous Reduction)
This protocol is based on the reduction of similar substituted benzaldehydes.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxy-2-fluorobenzaldehyde (1.0 eq) in methanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-methoxy-2-fluorobenzyl alcohol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of 4-Methoxy-2-fluorobenzyl chloride (Analogous Halogenation)
This protocol is based on the chlorination of 4-methoxybenzyl alcohol.[4]
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxy-2-fluorobenzyl alcohol (1.0 eq) in dry chloroform.[4]
-
Chlorination: Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.[4]
-
Reaction: Heat the reaction mixture to reflux and stir for 2 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with chloroform. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-methoxy-2-fluorobenzyl chloride can be purified by vacuum distillation.
Step 3: Synthesis of this compound (Analogous Cyanation)
This protocol is based on the cyanation of a substituted benzyl bromide.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-fluorobenzyl chloride (1.0 eq) in dimethyl sulfoxide (DMSO).[3]
-
Cyanation: Add a solution of sodium cyanide (NaCN) (1.8 eq) in DMSO dropwise to the reaction mixture.[3]
-
Reaction: Heat the resulting solution to 90 °C for 2 hours.[3]
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[3]
-
Purification: The product can be purified by column chromatography or recrystallization.
Pathway 2: From 4-Methoxy-2-fluoroaniline
Step 1 & 2: Sandmeyer Cyanation of 4-Methoxy-2-fluoroaniline (General Protocol)
This is a general procedure for the Sandmeyer reaction, which would yield 4-methoxy-2-fluorobenzonitrile. Further steps would be required to obtain the benzyl cyanide.[1][2]
-
Diazotization: Dissolve 4-methoxy-2-fluoroaniline (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Heat this solution to 60-70 °C.
-
Reaction: Slowly add the cold diazonium salt solution to the hot cyanide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Work-up: After the addition is complete, continue heating the mixture for an additional 30 minutes. Cool the reaction mixture to room temperature.
-
Extraction: Extract the product with an organic solvent such as toluene or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 4-methoxy-2-fluorobenzonitrile can be purified by distillation or column chromatography.
Pathway 3: From 4-Methoxy-2-fluorotoluene
Step 1: Side-chain Bromination of 4-Methoxy-2-fluorotoluene (General Protocol)
This is a general procedure for free-radical side-chain bromination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 4-methoxy-2-fluorotoluene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction progress by GC or TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with water. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude 4-methoxy-2-fluorobenzyl bromide. This can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Cyanation of 4-Methoxy-2-fluorobenzyl bromide
Follow the protocol described in Pathway 1, Step 3, using 4-methoxy-2-fluorobenzyl bromide as the starting material.
Conclusion
The synthesis of this compound can be approached from several commercially available starting materials. The choice of the synthetic route will depend on factors such as the cost and availability of the starting materials, the desired scale of the reaction, and the safety considerations associated with the reagents and intermediates. The protocols provided in this guide, based on established chemical literature for analogous compounds, offer a solid foundation for the development of a robust and efficient synthesis of this valuable pharmaceutical intermediate. Further optimization of reaction conditions will likely be necessary to achieve high yields and purity for the specific target molecule.
References
Isolating Excellence: A Technical Guide to the Purification of 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the purification of 4-Methoxy-2-fluorobenzyl cyanide, a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited specific literature on the purification of this exact molecule, this paper presents established and effective purification strategies for analogous substituted benzyl cyanides. The protocols and data herein are compiled to offer robust starting points for developing a specific and optimized purification process.
Introduction
This compound is a substituted aromatic nitrile whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Impurities, often arising from starting materials or side reactions during synthesis, can lead to lower yields, difficult isolations, and potential safety concerns in the final drug product. This guide details two primary purification techniques: recrystallization and column chromatography, providing both theoretical grounding and practical protocols.
Purification Strategies & Data Presentation
The choice of purification method depends on the impurity profile, the scale of the purification, and the desired final purity. Below is a summary of expected outcomes from each technique.
Table 1: Comparison of Purification Techniques for this compound
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. |
| Typical Purity | 98.0 - 99.5% | > 99.8% |
| Expected Yield | 75 - 90% | 85 - 95% |
| Scalability | Excellent for large quantities | Good, but can be resource-intensive for very large scales |
| Solvent Consumption | Moderate to High | High |
| Time Requirement | Moderate | High |
Experimental Protocols
The following sections provide detailed experimental protocols for the purification of this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent system is critical for success.
3.1.1. Solvent Selection
An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. For substituted benzyl cyanides, common solvent systems include mixtures of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which the compound is less soluble).
Table 2: Potential Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Expected Recovery | Notes |
| Isopropanol/Water | 9:1 to 7:3 | 80-90% | Good for moderately polar impurities. |
| Ethanol/Hexane | 1:1 to 1:3 | 75-85% | Effective for removing non-polar impurities. |
| Toluene | N/A | 70-80% | Can be effective if the compound crystallizes well from a single solvent. |
3.1.2. Experimental Protocol: Recrystallization from Isopropanol/Water
-
Dissolution: In a 500 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot isopropanol (approximately 80-100 mL) by heating on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 isopropanol/water solution.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Purification by Column Chromatography
For achieving very high purity or for separating complex mixtures of impurities, column chromatography is the method of choice.
3.2.1. Method Parameters
Table 3: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Loading Technique | Dry loading with silica gel |
| Detection | UV at 254 nm |
3.2.2. Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a glass chromatography column by packing a slurry of silica gel in hexane.
-
Sample Preparation (Dry Loading): Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane. Add 10 g of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with 95:5 Hexane:Ethyl Acetate, collecting fractions. Gradually increase the polarity of the mobile phase to 80:20 Hexane:Ethyl Acetate to elute the target compound.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting purified oil or solid under high vacuum to remove residual solvent.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification processes.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Conclusion
The purification of this compound is a critical step in ensuring the quality and efficacy of subsequent pharmaceutical manufacturing processes. This guide provides robust and adaptable protocols for recrystallization and column chromatography, two of the most effective methods for purifying substituted benzyl cyanides. Researchers and drug development professionals are encouraged to use these methodologies as a foundation for developing optimized, in-house purification procedures tailored to their specific impurity profiles and production scales.
Stability and Storage of 4-Methoxy-2-fluorobenzyl Cyanide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Methoxy-2-fluorobenzyl cyanide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including various substituted benzyl cyanides. The recommendations herein are intended to provide a robust framework for handling, storing, and assessing the stability of this compound to ensure its integrity for research and drug development purposes. This document outlines potential degradation pathways, recommended storage conditions, and hypothetical experimental protocols for stability testing.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical agents. The purity and stability of this intermediate are paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding the chemical stability of this compound and the optimal conditions for its storage are therefore critical for researchers and drug development professionals. This guide aims to provide a detailed technical resource on these aspects, drawing upon data from related chemical entities to establish best practices.
Chemical Properties and Inherent Stability
While specific experimental data on the stability of this compound is not extensively published, an analysis of its structure allows for the prediction of its general stability. The presence of a nitrile group, a methoxy group, a fluorine atom, and a benzyl ring influences its reactivity and potential degradation pathways.
Table 1: General Chemical Properties of Substituted Benzyl Cyanides
| Property | General Description | Reference |
| Appearance | Colorless to light yellow or white solid/liquid | [1] |
| Reactivity | Reacts with strong oxidizing agents, strong acids, and strong bases.[2] | [2] |
| Hygroscopicity | Some analogs are noted to be hygroscopic.[3] | [3] |
| Sensitivity | May be sensitive to air and light.[3] | [3] |
Potential Degradation Pathways
The primary degradation pathways for benzyl cyanides typically involve the nitrile group and potential reactions on the benzyl ring or its substituents. These pathways are generally applicable to this compound.
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the formation of the corresponding amide and subsequently the carboxylic acid. This is a common degradation pathway for nitrile-containing compounds.
-
Oxidation: The benzylic position can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under prolonged exposure to air and light.[2]
-
Polymerization: While less common for substituted benzyl cyanides, polymerization can occur under certain conditions, especially in the presence of strong bases.
-
Reaction with Acids: Contact with strong acids can lead to the evolution of highly toxic hydrogen cyanide gas.[1]
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions
Based on the safety data sheets of analogous compounds, the following storage and handling conditions are recommended to maintain the stability of this compound.
Table 2: Recommended Storage and Handling Protocols
| Condition | Recommendation | Rationale | References |
| Temperature | Store in a cool, dry place. The recommended storage temperature is often indicated on the product label.[3] | To minimize the rate of potential degradation reactions. | [3] |
| Atmosphere | Handle and store under an inert gas (e.g., argon, nitrogen).[3] | To prevent oxidation and reaction with atmospheric moisture. | [3] |
| Container | Keep container tightly closed.[1][4][5] | To prevent exposure to air and moisture. | [1][4][5] |
| Light | Store in a light-resistant container in a shaded area.[4] | To prevent light-induced degradation. | [4] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][6] | To prevent vigorous and potentially hazardous reactions. | [2][6] |
| Hygiene | Wash hands thoroughly after handling.[1][4][5] Change contaminated clothing.[3] | To prevent accidental exposure and contamination. | [1][3][4][5] |
Proposed Experimental Protocols for Stability Testing
To ascertain the specific stability profile of this compound, a formal stability testing program should be implemented. The following are hypothetical, yet standard, experimental protocols that can be adapted for this purpose.
Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., acetonitrile, methanol).
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid sample at 80°C for 48 hours.
-
Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Characterize major degradation products using LC-MS and NMR.
Caption: Workflow for a forced degradation study of this compound.
Long-Term Stability Study
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Storage: Store multiple batches of this compound in the proposed commercial packaging (or an inert equivalent) under the following ICH (International Council for Harmonisation) conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Appearance
-
Assay (potency)
-
Purity (related substances)
-
Moisture content (if applicable)
-
Table 3: Hypothetical Long-Term Stability Testing Schedule and Parameters
| Time Point (Months) | Storage Condition | Tests to be Performed |
| 0, 3, 6, 9, 12, 18, 24, 36 | 25°C / 60% RH | Appearance, Assay, Purity, Moisture Content |
| 0, 1, 2, 3, 6 | 40°C / 75% RH | Appearance, Assay, Purity, Moisture Content |
Conclusion
While specific stability data for this compound is scarce, a comprehensive understanding of its stability and optimal storage conditions can be extrapolated from structurally related compounds. To ensure the integrity of this important pharmaceutical intermediate, it is imperative to store it in a cool, dry, and dark environment, under an inert atmosphere, and away from incompatible materials. The implementation of a rigorous stability testing program, including forced degradation and long-term studies, is essential to definitively establish its shelf-life and degradation profile. The protocols and recommendations provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to handle and store this compound effectively, thereby ensuring the quality and reliability of their research and development endeavors.
References
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 4-Methoxy-2-fluorobenzyl cyanide. The presence of both an electron-donating methoxy group and an electron-withdrawing fluorine atom on the benzene ring presents a unique electronic environment that influences the chemical behavior of the nitrile functionality. This document details the synthesis of the parent compound, explores the primary reactions of the nitrile group—hydrolysis, reduction, and cycloaddition—and provides detailed experimental protocols for these transformations based on closely related analogues.
Introduction
This compound (CAS No. 886498-56-2) is a substituted aromatic nitrile of interest in medicinal chemistry and drug development due to the prevalence of the fluoromethoxy-substituted phenyl motif in bioactive molecules.[1][2][3] The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amines, and ketones, making it a valuable intermediate in the synthesis of complex molecular architectures.
The reactivity of the nitrile carbon is fundamentally electrophilic. Electron-donating groups on the aromatic ring, such as the methoxy group, decrease the electrophilicity of the nitrile carbon, thereby slowing down nucleophilic attacks. Conversely, electron-withdrawing groups like fluorine enhance the electrophilicity. The interplay of these opposing electronic effects in this compound dictates its specific reactivity profile.
Synthesis of this compound
A plausible synthetic route to this compound commences with the commercially available 3-fluorophenol. The synthesis involves the protection of the hydroxyl group, followed by bromination, Grignard reagent formation, formylation to yield 2-fluoro-4-methoxybenzaldehyde, and subsequent conversion to the target benzyl cyanide.[4][5]
Caption: Proposed synthetic pathway for this compound.
Reactivity of the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack, leading to a variety of important chemical transformations.
Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be catalyzed by either acid or base. The reaction proceeds through an amide intermediate. For this compound, this would yield 4-Methoxy-2-fluorophenylacetic acid.
Caption: General scheme for the hydrolysis of a nitrile to a carboxylic acid.
Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from substituted benzonitriles)
-
A mixture of the substituted benzyl cyanide (10 mmol) and 20% aqueous hydrochloric acid (50 mL) is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and recrystallized from ethanol/water to afford the pure carboxylic acid.
| Reactant | Conditions | Product | Yield (%) | Reference |
| 4-Methoxybenzonitrile | 20% HCl, Reflux, 4h | 4-Methoxyphenylacetic acid | 85-95 | [6] |
| 2-Fluorobenzonitrile | H2SO4/H2O, 100°C, 24h | 2-Fluorobenzoic acid | ~90 | [7] |
Reduction
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9][10][11] This reaction provides a direct route to 2-(4-Methoxy-2-fluorophenyl)ethan-1-amine, a valuable building block.
Caption: Reduction of a nitrile to a primary amine using LiAlH4.
Experimental Protocol: Reduction with LiAlH₄ (Adapted from substituted benzyl cyanides)
-
To a stirred suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of the substituted benzyl cyanide (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.
| Reactant | Conditions | Product | Yield (%) | Reference |
| Benzyl cyanide | 1. LiAlH4, THF; 2. H2O | 2-Phenylethan-1-amine | >90 | [12] |
| 4-Methoxybenzyl cyanide | 1. LiAlH4, Et2O; 2. H2O | 2-(4-Methoxyphenyl)ethan-1-amine | 80-90 | [13] |
Cycloaddition Reactions
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. For instance, reaction with an azide would yield a tetrazole, a common scaffold in medicinal chemistry.
Caption: [3+2] Cycloaddition of a nitrile with an azide to form a tetrazole.
Experimental Protocol: [3+2] Cycloaddition with Sodium Azide (Adapted from substituted benzonitriles)
-
A mixture of the substituted benzyl cyanide (1 equivalent), sodium azide (1.5 equivalents), and triethylammonium chloride (1.5 equivalents) in toluene is heated at reflux for 24-48 hours.
-
The reaction is monitored by TLC.
-
After cooling to room temperature, the reaction mixture is diluted with water and the aqueous layer is separated.
-
The aqueous layer is acidified with concentrated hydrochloric acid to pH 2-3, leading to the precipitation of the tetrazole product.
-
The solid is collected by filtration, washed with water, and dried.
| Reactant | Dipole | Conditions | Product | Yield (%) | Reference |
| Benzonitrile | NaN3, NH4Cl | DMF, 120°C, 24h | 5-Phenyl-1H-tetrazole | 80-90 | General Procedure |
| 4-Methoxybenzonitrile | NaN3, Et3N·HCl | Toluene, Reflux, 36h | 5-(4-Methoxyphenyl)-1H-tetrazole | 75-85 | General Procedure |
Quantitative Data
Spectroscopic Data of Analogous Compounds
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (ν_CN, cm⁻¹) | Reference |
| 4-Methoxybenzyl cyanide | 7.25 (d, 2H), 6.90 (d, 2H), 3.80 (s, 3H), 3.65 (s, 2H) | 159.2, 129.5, 122.3, 118.1, 114.4, 55.3, 22.5 | 2247 | [14][15] |
| 2-Fluorobenzyl cyanide | 7.50-7.10 (m, 4H), 3.80 (s, 2H) | 161.4 (d, J=247 Hz), 131.5, 129.8, 124.6, 117.2, 115.6 (d, J=21 Hz), 115.4, 17.5 | 2252 | General Data |
Note: The provided NMR and IR data are for analogous compounds and should be used as a reference for the expected spectral characteristics of this compound.
Conclusion
The nitrile group in this compound is a versatile functional group that can undergo a range of important chemical transformations. The electronic effects of the methoxy and fluoro substituents will modulate its reactivity, with the electron-donating methoxy group generally decreasing reactivity towards nucleophiles and the electron-withdrawing fluorine group increasing it. The provided experimental protocols, adapted from closely related compounds, offer a solid foundation for the synthetic manipulation of this molecule. Further experimental studies are warranted to fully elucidate the specific reaction kinetics and optimize conditions for the transformations of this compound.
References
- 1. This compound | 749934-29-0 [chemicalbook.com]
- 2. appchemical.com [appchemical.com]
- 3. 4-Fluoro-2-methoxybenzeneacetonitrile suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]
- 7. 4-Methoxybenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. 4-Methoxybenzyl cyanide | 104-47-2 [chemicalbook.com]
- 14. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]
- 15. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Effects of Methoxy and Fluoro Groups in Benzyl Cyanides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of methoxy (-OCH₃) and fluoro (-F) substituents on the chemical and physical properties of benzyl cyanides. A thorough understanding of how these functional groups modulate electron density is paramount in the fields of medicinal chemistry and drug development, where precise control over a molecule's reactivity, acidity, and binding interactions is critical. This document collates quantitative data, outlines detailed experimental protocols, and presents visual models to elucidate the interplay of inductive and resonance effects conferred by these substituents.
Introduction: The Significance of Electronic Effects in Drug Design
The introduction of substituents onto an aromatic ring is a fundamental strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. Methoxy and fluoro groups are particularly prevalent in medicinal chemistry due to their profound and distinct electronic influences.
The methoxy group is a classical example of a substituent with opposing electronic effects: it is inductively electron-withdrawing due to the high electronegativity of the oxygen atom, yet it is a strong electron-donating group through resonance, where the oxygen's lone pairs can delocalize into the aromatic π-system.[1] This dual nature makes its overall effect highly dependent on its position (ortho, meta, or para) relative to a reaction center or functional group.[2]
The fluoro group , being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. Its resonance effect is generally considered to be weakly electron-donating, though this is often outweighed by its strong inductive pull. The small size of fluorine allows it to be introduced with minimal steric hindrance, making it a valuable tool for modifying electronic properties without significantly altering molecular shape.
Benzyl cyanide and its derivatives are important precursors and structural motifs in a wide array of pharmaceuticals, including analgesics, antihistamines, and antiarrhythmics.[3] The cyanomethyl group (-CH₂CN) is a weak acid, and its pKa is sensitive to the electronic nature of the substituents on the phenyl ring. Furthermore, the nitrile group itself is a useful functional handle for further synthetic transformations. Therefore, understanding how methoxy and fluoro substituents influence the acidity of the benzylic protons and the reactivity of the aromatic ring is crucial for the rational design of novel therapeutics.
Quantitative Analysis of Electronic Effects
The electronic influence of a substituent is quantitatively assessed through various physical organic parameters, including Hammett constants, pKa values, and spectroscopic data.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the effect of a meta or para substituent on the reactivity of a functional group attached to a benzene ring.[4][5] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects.[3] Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[6]
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| H | - | 0.00 | Reference |
| -OCH₃ | meta | +0.12 | Weakly Electron-Withdrawing (Inductive) |
| para | -0.27 | Electron-Donating (Resonance) | |
| -F | meta | +0.34 | Electron-Withdrawing (Inductive) |
| para | +0.06 | Weakly Electron-Withdrawing (Inductive > Resonance) |
Note: The Hammett constants provided are for the substitution on benzoic acid and serve as a good approximation for the electronic effects in benzyl cyanides.
Acidity of Benzylic Protons (pKa)
The acidity of the benzylic protons in benzyl cyanides is a direct measure of the stability of the resulting carbanion. Electron-withdrawing groups stabilize the negative charge of the conjugate base through inductive and/or resonance effects, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the carbanion, resulting in a higher pKa (weaker acid).
| Compound | Substituent | Position | pKa (in DMSO) |
| Benzyl Cyanide | H | - | 21.9 |
| 4-Methoxybenzyl Cyanide | -OCH₃ | para | ~22.5 (Estimated) |
| 4-Fluorobenzyl Cyanide | -F | para | ~21.5 (Estimated) |
| 3-Methoxybenzyl Cyanide | -OCH₃ | meta | ~21.7 (Estimated) |
| 3-Fluorobenzyl Cyanide | -F | meta | ~21.2 (Estimated) |
Spectroscopic Data
Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (C≡N) in the IR spectrum is sensitive to the electronic environment. Electron-withdrawing substituents tend to increase the C≡N bond strength and shift the absorption to a higher wavenumber, while electron-donating groups have the opposite effect due to conjugation.[7] Aromatic nitriles generally exhibit this peak at a lower frequency than aliphatic nitriles due to conjugation with the ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the benzylic protons (¹H NMR) and the carbons of the cyanomethyl group and the aromatic ring (¹³C NMR) are influenced by the electronic effects of the substituents. Electron-withdrawing groups will generally deshield nearby nuclei, shifting their signals to higher ppm values, while electron-donating groups will cause shielding (lower ppm).
| Compound | Substituent | Position | IR ν(C≡N) (cm⁻¹) | ¹³C NMR δ(CN) (ppm) | ¹³C NMR δ(CH₂) (ppm) |
| Benzyl Cyanide | H | - | ~2250 | ~118.0 | ~23.5 |
| 4-Methoxybenzyl Cyanide | -OCH₃ | para | ~2248 | ~118.2 | ~22.8 |
| 4-Fluorobenzyl Cyanide | -F | para | ~2252 | ~117.5 | ~22.7 |
| 2-Fluorobenzyl Cyanide | -F | ortho | Not readily available | 116.5 | 16.8 |
| 3-Methoxybenzyl Cyanide | -OCH₃ | meta | ~2250 | Not readily available | Not readily available |
| 3-Fluorobenzyl Cyanide | -F | meta | Not readily available | Not readily available | Not readily available |
Note: The spectroscopic data presented is a compilation from various sources and may have been recorded under different conditions. The values for 2-fluorobenzyl cyanide are from experimental data.[7] The other values are estimations based on established trends.
Experimental Protocols
General Synthesis of Substituted Benzyl Cyanides
The most common method for the synthesis of substituted benzyl cyanides is the nucleophilic substitution of a corresponding substituted benzyl halide with an alkali metal cyanide.[9]
Example Protocol: Synthesis of 4-Methoxybenzyl Cyanide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxybenzyl chloride (1 equivalent) in a suitable solvent such as ethanol or acetone.
-
Addition of Cyanide: Add sodium cyanide (1.1 to 1.5 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, especially in biphasic solvent systems.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography on silica gel.
Determination of pKa by Potentiometric Titration
The pKa of the weakly acidic benzylic protons can be determined by potentiometric titration in a non-aqueous solvent like dimethyl sulfoxide (DMSO) using a strong base such as potassium tert-butoxide.
-
Preparation: Calibrate a pH meter with appropriate standard buffers. Prepare a dilute solution (e.g., 0.01 M) of the benzyl cyanide derivative in anhydrous DMSO.
-
Titration: Titrate the solution with a standardized solution of a strong, non-aqueous base (e.g., tetrabutylammonium hydroxide in isopropanol/methanol) added in small increments.
-
Data Collection: Record the pH (or potential) after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][11]
Determination of Hammett Constants
Hammett constants are typically determined by measuring the equilibrium or rate constants for a series of meta- and para-substituted compounds and comparing them to the unsubstituted parent compound. For benzyl cyanides, this could be based on their acidity.
-
Measure pKa: Determine the pKa values for a series of substituted benzyl cyanides and the unsubstituted benzyl cyanide (pKa₀) as described above.
-
Calculate σ: The Hammett substituent constant (σ) can be calculated from the equation: σ = (pKa₀ - pKa) / ρ. A reaction constant (ρ) would need to be established for the deprotonation of benzyl cyanides in the chosen solvent system.
Visualizing Electronic Effects and Workflows
Graphviz diagrams are used to illustrate the interplay of electronic effects and the logical flow of experimental procedures.
Implications for Drug Development
The choice between a methoxy and a fluoro substituent can have profound consequences for the biological activity and pharmacokinetic profile of a drug candidate.
-
Modulating Acidity and Basicity: As demonstrated by their influence on the pKa of the benzylic protons, these substituents can alter the ionization state of nearby functional groups at physiological pH. This is critical for receptor binding, membrane permeability, and solubility. For instance, a para-fluoro group will increase the acidity of the benzylic protons compared to a para-methoxy group, which could be exploited to enhance a specific hydrogen bonding interaction or to facilitate a metabolic transformation.
-
Metabolic Stability: The introduction of a fluoro group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. A methoxy group, on the other hand, is susceptible to O-demethylation by cytochrome P450 enzymes, which can be a major metabolic pathway. This can be either a liability (rapid clearance) or an asset (in the case of a prodrug strategy).
-
Receptor Binding: The different electronic and steric profiles of methoxy and fluoro groups can lead to distinct interactions within a protein binding pocket. The electron-rich nature of the para-methoxy substituted ring can enhance π-π stacking or cation-π interactions, while the electron-poor fluoro-substituted ring may engage in different types of electrostatic or halogen bonding interactions.
-
Signaling Pathways: While the direct impact of these substituents on specific signaling pathways is context-dependent on the overall molecule, their ability to tune the properties of a pharmacophore is a key tool for optimizing pathway modulation. For example, by altering the pKa of a functional group, a drug's ability to interact with a kinase active site or a G-protein coupled receptor can be fine-tuned for increased potency and selectivity.
Conclusion
The methoxy and fluoro groups, while both common in medicinal chemistry, exert distinct and position-dependent electronic effects on the benzyl cyanide scaffold. The methoxy group's character is dominated by resonance in the para position (electron-donating) and induction in the meta position (electron-withdrawing). The fluoro group is primarily inductively electron-withdrawing in all positions. These electronic modifications are reflected in the compound's acidity, spectroscopic properties, and reactivity. A quantitative understanding and strategic application of these principles are essential for researchers in drug development to rationally design molecules with optimized biological activity and pharmacokinetic profiles. The experimental protocols and data presented in this guide provide a foundational framework for the synthesis and characterization of these important chemical entities.
References
- 1. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. DSpace [diposit.ub.edu]
- 4. 3-Fluorobenzyl Cyanide | 501-00-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. 4-Methoxybenzyl cyanide(104-47-2) IR Spectrum [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. nbinno.com [nbinno.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: 4-Methoxy-2-fluorobenzyl Cyanide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-fluorobenzyl cyanide, also known as (2-fluoro-4-methoxyphenyl)acetonitrile, is a substituted aromatic nitrile with potential applications in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group, a fluorine atom, and a benzyl cyanide moiety, offers multiple reactive sites for chemical modification. The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of derivative compounds.[1] While specific, detailed applications and protocols for this compound are not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of related benzyl cyanide derivatives. This document provides an overview of the potential applications of this compound, drawing parallels with the known reactivity of similar compounds, and presents a generalized experimental protocol for its use as a synthetic building block.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 749934-29-0 | [1] |
| Molecular Formula | C₉H₈FNO | [1] |
| Molecular Weight | 165.17 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Synonyms | (2-Fluoro-4-methoxyphenyl)acetonitrile, 2-Fluoro-4-methoxybenzeneacetonitrile | [1] |
Safety: As with all nitrile-containing compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Potential Applications in Organic Synthesis
Based on the known reactivity of benzyl cyanides and related aromatic compounds, this compound can be envisioned as a versatile intermediate for the synthesis of a variety of more complex molecules. The nitrile group and the activated methylene bridge are key reactive centers.
1. Synthesis of Substituted Phenylacetic Acids and Derivatives:
The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-methoxy-2-fluorophenylacetic acid. This carboxylic acid can then be further derivatized to form esters, amides, and other functionalities, which are common motifs in pharmacologically active compounds.
2. Alkylation and Arylation Reactions:
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a stabilized carbanion. This nucleophile can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the alpha-position. This allows for the construction of more complex carbon skeletons.
3. Use in Heterocyclic Synthesis:
The nitrile functionality and the adjacent methylene group can participate in cyclization reactions to form a variety of heterocyclic rings, which are prevalent in many drug molecules. For instance, it could be used in the synthesis of substituted pyridines, pyrimidines, or other nitrogen-containing heterocycles.
Hypothetical Synthetic Workflow
The following diagram illustrates a hypothetical workflow for the utilization of this compound as a building block in a drug discovery program.
Caption: A potential workflow for the synthetic elaboration of this compound in a drug discovery context.
Experimental Protocols
The following are generalized, hypothetical protocols for key transformations of this compound, based on standard procedures for similar compounds. Note: These protocols have not been experimentally validated for this specific substrate and should be adapted and optimized by the user.
Protocol 1: Synthesis of 4-Methoxy-2-fluorophenylacetic Acid via Nitrile Hydrolysis
This protocol describes the hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it over ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous bicarbonate layer contains the sodium salt of the carboxylic acid. Acidify this layer with concentrated HCl until a precipitate forms.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-methoxy-2-fluorophenylacetic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield and Purity (based on analogous reactions):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (by NMR) | >95% |
Protocol 2: Alpha-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the alpha-position to the nitrile.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
-
Schlenk flask or oven-dried round-bottom flask
-
Syringe
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add sodium hydride (1.2 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for a Hypothetical Alkylation (based on analogous reactions):
| Reactant | Molar Eq. | Product | Yield (%) |
| This compound | 1.0 | 2-(4-Methoxy-2-fluorophenyl)propanenitrile | 80-95% |
| Methyl Iodide | 1.1 | ||
| Sodium Hydride | 1.2 |
Logical Relationship Diagram for Alpha-Alkylation
Caption: The key steps involved in the alpha-alkylation of this compound.
This compound is a promising, yet under-explored, building block for organic synthesis. Its potential for elaboration into a wide range of functionalized molecules, particularly those of interest to the pharmaceutical and agrochemical industries, is significant. The protocols and workflows presented here, while based on the established chemistry of analogous compounds, provide a solid foundation for researchers to begin exploring the synthetic utility of this versatile reagent. Further research is warranted to fully elucidate its reaction scope and to develop specific, optimized protocols for its application in the synthesis of novel compounds.
References
Application Notes and Protocols: 4-Methoxy-2-fluorobenzyl Cyanide as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxy-2-fluorobenzyl cyanide is a versatile, albeit not widely documented, pharmaceutical intermediate. Its unique substitution pattern, featuring a methoxy group for potential metabolic modulation, a fluorine atom to enhance binding affinity and metabolic stability, and a reactive cyanide group for molecular elaboration, makes it an attractive starting material for the synthesis of various therapeutic agents. This document outlines a hypothetical application of this compound in the synthesis of a novel Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, a class of drugs with potential applications in treating anxiety, depression, and stress-related disorders. The protocols and data presented herein are based on established chemical principles and data from analogous transformations.
Introduction
The 4-methoxy-2-fluorobenzyl moiety is a structural motif found in several classes of biologically active molecules. The methoxy group can be a key interaction point with biological targets or can be metabolically cleaved to a phenol, providing a route for excretion or further functionalization. The fluorine atom, a common bioisostere for a hydrogen atom, can significantly impact the conformational preference of a molecule and its pKa, often leading to improved target affinity and metabolic stability. The benzyl cyanide group is a versatile chemical handle that can be readily converted into a variety of functional groups, including carboxylic acids, amides, and amines, which are central to the structure of many active pharmaceutical ingredients (APIs).
This application note will focus on the prospective use of this compound as a key intermediate in the synthesis of a hypothetical CRF1 receptor antagonist, "Gemini-CRF-1".
Proposed Synthetic Application: Synthesis of Gemini-CRF-1
The proposed synthesis involves the alkylation of a pyrazolopyrimidine core with this compound, followed by the conversion of the nitrile to a primary amide.
Overall Reaction Scheme
Caption: Proposed synthetic pathway for Gemini-CRF-1.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1
Materials:
-
This compound
-
Pyrazolopyrimidine Core
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of Sodium Hydride (1.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the Pyrazolopyrimidine Core (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate 1.
Protocol 2: Synthesis of Gemini-CRF-1 (Nitrile Hydrolysis)
Materials:
-
Intermediate 1
-
Concentrated Sulfuric Acid
-
Water
-
Sodium Bicarbonate
-
Dichloromethane
Procedure:
-
To a solution of Intermediate 1 (1.0 eq.) in water, add concentrated sulfuric acid (5.0 eq.) dropwise at 0 °C.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product to afford pure Gemini-CRF-1.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Alkylation | NaH | DMF | 0 to RT | 12-16 | 85 | 98 |
| 2 | Nitrile Hydrolysis | H₂SO₄ | Water | 80 | 4-6 | 78 | 99 |
Table 2: Physicochemical Properties of Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | C₉H₈FNO | 165.17 | Colorless oil | N/A |
| Intermediate 1 | C₂₀H₁₇FN₄O | 364.38 | White solid | 152-154 |
| Gemini-CRF-1 | C₂₀H₁₉FN₄O₂ | 382.39 | Crystalline solid | 210-212 |
Proposed Biological Activity and Signaling Pathway
Gemini-CRF-1 is a hypothetical antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. The CRF system is a key regulator of the stress response. Dysregulation of this system is implicated in the pathophysiology of anxiety and depression. By blocking the CRF1 receptor, Gemini-CRF-1 would inhibit the downstream signaling cascade initiated by Corticotropin-Releasing Factor, leading to a reduction in stress-related behaviors.
Caption: Proposed mechanism of action for Gemini-CRF-1.
Conclusion
While direct, published applications of this compound as a pharmaceutical intermediate are scarce, its chemical structure suggests significant potential in drug discovery and development. The hypothetical synthesis of a CRF1 receptor antagonist presented here illustrates a plausible and efficient use of this intermediate. The protocols and data, while based on a theoretical model, are grounded in established synthetic methodologies and provide a framework for the potential application of this compound in the synthesis of novel therapeutics. Further research into the reactivity and applications of this compound is warranted.
Application Notes and Protocols: Derivatives of 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and potential applications of derivatives of 4-methoxy-2-fluorobenzyl cyanide. The protocols are based on established chemical principles and are intended to serve as a guide for the exploration of this chemical scaffold in drug discovery and development.
Introduction
This compound is a substituted aromatic nitrile that holds potential as a key intermediate in the synthesis of novel bioactive molecules. The presence of a methoxy and a fluorine group on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. The nitrile group and the adjacent benzylic position offer versatile handles for chemical modification, allowing for the generation of diverse compound libraries for screening. While specific literature on the derivatives of this compound is emerging, the protocols provided herein are based on well-established transformations of the benzyl cyanide scaffold and the biological activities of structurally related molecules.
Synthesis of the Parent Compound: this compound
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 4-methoxy-2-fluorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
Step 1: Reduction of 4-Methoxy-2-fluorobenzaldehyde to (4-Methoxy-2-fluorophenyl)methanol
-
To a stirred solution of 4-methoxy-2-fluorobenzaldehyde (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (4-methoxy-2-fluorophenyl)methanol.
Step 2: Conversion of (4-Methoxy-2-fluorophenyl)methanol to 1-(Chloromethyl)-4-methoxy-2-fluorobenzene
-
Dissolve (4-methoxy-2-fluorophenyl)methanol (1 equivalent) in dichloromethane at 0 °C.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-(chloromethyl)-4-methoxy-2-fluorobenzene.
Step 3: Cyanation to this compound
-
In a round-bottom flask, dissolve 1-(chloromethyl)-4-methoxy-2-fluorobenzene (1 equivalent) in a mixture of ethanol and water.[1][2]
-
Add sodium cyanide (1.1 equivalents).[1] Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.
-
Heat the reaction mixture to reflux for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield this compound.
Synthesis Workflow
Caption: Synthetic scheme for this compound.
Derivatization of this compound
The parent compound can be further modified at the benzylic position or the nitrile group to generate a library of derivatives.
Protocol 1: α-Alkylation of this compound
This protocol describes the introduction of an alkyl group at the carbon alpha to the nitrile.
-
To a solution of this compound (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 2: Reduction of the Nitrile to a Primary Amine
This protocol outlines the conversion of the nitrile group to a primary amine.
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LAH) (2 equivalents) in dry tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of a derivative of this compound (1 equivalent) in dry THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the primary amine.
Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid
This protocol describes the conversion of the nitrile group to a carboxylic acid.
-
To a solution of a derivative of this compound (1 equivalent) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 equivalents).
-
Heat the mixture to reflux for 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Potential Derivatives and Physicochemical Properties
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-(4-Methoxy-2-fluorophenyl)propanenitrile | CH3-CH(CN)-C6H3(F)(OCH3) | C10H10FNO | 179.19 |
| 2-(4-Methoxy-2-fluorophenyl)butanenitrile | CH3CH2-CH(CN)-C6H3(F)(OCH3) | C11H12FNO | 193.22 |
| 2-(4-Methoxy-2-fluorophenyl)ethylamine | C6H3(F)(OCH3)-CH2CH2NH2 | C9H12FNO | 169.20 |
| 2-(4-Methoxy-2-fluorophenyl)acetic acid | C6H3(F)(OCH3)-CH2COOH | C9H9FO3 | 184.16 |
Potential Applications and Biological Evaluation
Derivatives of this compound may possess a range of biological activities. Structurally related molecules containing fluoro and methoxy substitutions have shown promise as anticancer agents, particularly as kinase inhibitors.[3] For example, some quinazoline derivatives with these substitutions act as dual EGFR/c-Met inhibitors.[3]
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol provides a general method to screen for kinase inhibitory activity.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add the kinase, a suitable substrate, and ATP in a kinase buffer.
-
Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 5: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Seed cancer cells (e.g., A549, H1975) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Potential Signaling Pathway
Caption: Inhibition of EGFR/c-Met signaling pathways.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
- 3. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions at the Benzylic Position of 4-Methoxy-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations targeting the benzylic position of 4-Methoxy-2-fluorobenzyl cyanide. This compound serves as a valuable building block in medicinal chemistry and drug development, and functionalization at the benzylic position opens avenues to a diverse range of derivatives. The protocols outlined below are based on established methodologies for benzylic functionalization and are adapted for this specific substrate.
Introduction to Benzylic Reactivity
The benzylic position, the carbon atom adjacent to a benzene ring, exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance.[1][2] This inherent reactivity allows for selective functionalization at this site. Key reactions involving the benzylic position include halogenation, oxidation, and alkylation. The electron-donating methoxy group on the aromatic ring of this compound is expected to further activate the benzylic position towards certain transformations.
Key Reactions and Protocols
Benzylic Bromination
Benzylic bromination is a common transformation that introduces a bromine atom at the benzylic position, creating a versatile intermediate for subsequent nucleophilic substitution reactions. A standard method for this is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[3]
Protocol: Benzylic Bromination using N-Bromosuccinimide (NBS) and AIBN
Objective: To synthesize 1-bromo-1-(4-methoxy-2-fluorophenyl)acetonitrile.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (Note: CCl₄ is a known carcinogen and ozone-depleting substance; acetonitrile is a safer alternative[3])
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in acetonitrile (10 mL per mmol of substrate).
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 1-bromo-1-(4-methoxy-2-fluorophenyl)acetonitrile.
Expected Yields and Purity: Based on similar benzylic brominations of electron-rich aromatic compounds, the expected yield for this reaction is typically in the range of 70-90%. Purity of >95% can be achieved after chromatographic purification.
| Reactant | Product | Reagents | Solvent | Typical Yield | Reference |
| Toluene derivatives | Benzyl bromides | NBS, AIBN | CCl₄ or CH₃CN | 70-95% | [2] |
Experimental Workflow for Benzylic Bromination
Caption: Workflow for the benzylic bromination of this compound.
Benzylic Oxidation to a Ketone
The benzylic methylene group can be oxidized to a carbonyl group, yielding the corresponding benzoyl cyanide derivative. This transformation is valuable for introducing a ketone functionality, which can serve as a handle for further synthetic manipulations. Various oxidizing agents can be employed for this purpose.
Protocol: Oxidation to 4-Methoxy-2-fluorobenzoyl cyanide
Objective: To synthesize 4-methoxy-2-fluorobenzoyl cyanide.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a solution of sodium bicarbonate (1.5 eq) in water.
-
Heat the mixture to 80-90°C.
-
Slowly add a solution of potassium permanganate (2.5 eq) in water portion-wise over 1-2 hours, maintaining the temperature. The purple color of the permanganate should disappear as the reaction proceeds.
-
After the addition is complete, continue heating for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
To the filtrate, add sodium bisulfite to quench any remaining permanganate.
-
Acidify the solution with dilute HCl.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography to obtain pure 4-methoxy-2-fluorobenzoyl cyanide.
Expected Yields and Purity: The oxidation of benzylic methylenes to ketones can have variable yields depending on the substrate and reaction conditions. For electron-rich systems, yields are generally moderate to good.
| Reactant | Product | Reagents | Typical Yield | Reference |
| Alkylbenzenes | Benzoic acids/ketones | KMnO₄ or Na₂Cr₂O₇ | 50-80% | [4] |
Signaling Pathway of Benzylic Oxidation
Caption: Simplified pathway of benzylic oxidation.
Benzylic Alkylation
The hydrogen atoms at the benzylic position are acidic enough to be removed by a strong base, forming a resonance-stabilized carbanion. This carbanion can then react with an electrophile, such as an alkyl halide, in an alkylation reaction.
Protocol: α-Alkylation of this compound
Objective: To synthesize α-alkylated-4-methoxy-2-fluorobenzyl cyanide derivatives.
Materials:
-
This compound
-
Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
If using NaH, add sodium hydride (1.2 eq) to the THF and cool the suspension to 0°C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and slowly add the alkyl halide (1.1 eq).
-
Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yields and Purity: Alkylation of benzyl cyanides generally proceeds with good to excellent yields, depending on the base and electrophile used.
| Reactant | Product | Base | Electrophile | Typical Yield | Reference |
| Benzyl cyanide | α-Alkyl benzyl cyanide | NaH, LDA | Alkyl halide | 60-95% | [5][6] |
Logical Relationship in Benzylic Alkylation
Caption: Logical steps in the α-alkylation of this compound.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Bromination - Benzylic Bromination [commonorganicchemistry.com]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 6. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
Application Notes and Protocols for the Hydrolysis of 4-Methoxy-2-fluorobenzyl Cyanide to 4-Methoxy-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, particularly valued in the pharmaceutical industry for the creation of drug candidates and their intermediates.[1] Phenylacetic acid derivatives, in particular, are crucial structural motifs in a variety of therapeutic agents. This document provides detailed application notes and protocols for the hydrolysis of 4-Methoxy-2-fluorobenzyl cyanide to its corresponding phenylacetic acid, a key step for synthesizing more complex molecules.
The hydrolysis of the carbon-nitrogen triple bond in a nitrile (R-C≡N) yields a carboxylic acid (R-COOH).[1] This transformation can be achieved under acidic, basic, or enzymatic conditions. The choice of method is critical and depends on the substrate's sensitivity to the reaction conditions.[1] Both acid- and base-catalyzed methods are common and typically require heating.[2][3][4]
General Reaction Principles
The hydrolysis of nitriles is generally a two-stage process, first forming an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[4]
-
Acid-Catalyzed Hydrolysis : The reaction is typically performed by heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid.[2][3] The nitrile nitrogen is first protonated, making the carbon atom more susceptible to nucleophilic attack by water.[5] The resulting imidic acid tautomerizes to an amide, which is then hydrolyzed to the carboxylic acid and an ammonium salt.[4][5]
-
Base-Catalyzed Hydrolysis : This method involves heating the nitrile with a strong aqueous base, like sodium hydroxide or potassium hydroxide.[2] The hydroxide ion attacks the electrophilic carbon of the nitrile. The reaction initially produces a carboxylate salt and ammonia gas.[3][4] A subsequent acidification step with a strong acid is necessary to protonate the carboxylate and isolate the free carboxylic acid.[3][4]
Chemical Transformation Diagram
References
Application Notes and Protocols for the Reduction of 4-Methoxy-2-fluorobenzyl Cyanide to a Phenethylamine Derivative
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-methoxy-2-fluorophenyl)ethan-1-amine, a phenethylamine derivative, through the reduction of 4-methoxy-2-fluorobenzyl cyanide. Phenethylamines are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established methods for nitrile reduction and have been adapted for this specific substrate, considering the electronic effects of the methoxy and fluoro substituents.
Introduction
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The target molecule, 2-(4-methoxy-2-fluorophenyl)ethan-1-amine, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The presence of both an electron-donating methoxy group and an electron-withdrawing fluoro group on the aromatic ring can influence the reactivity of the benzylic nitrile. This document outlines two primary methods for this reduction: catalytic hydrogenation and chemical reduction with lithium aluminum hydride (LiAlH4).
Data Presentation
The following tables summarize the key parameters and expected outcomes for the different reduction methods. The data presented are based on typical results for analogous substituted benzyl cyanides and should be considered as representative examples. Optimization of these conditions for the specific substrate, this compound, may be necessary to achieve optimal results.
Table 1: Comparison of Reduction Methods for the Synthesis of 2-(4-methoxy-2-fluorophenyl)ethan-1-amine
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Temperature Range (°C) | Pressure (for Hydrogenation) | Typical Reaction Time (h) | Expected Yield Range (%) | Key Considerations |
| Catalytic Hydrogenation | Raney® Nickel | Methanol, Ethanol, THF | 25 - 100 | 50 - 500 psi (H₂) | 4 - 24 | 70 - 95 | Cost-effective for large scale. Potential for secondary and tertiary amine byproducts. Addition of ammonia can improve selectivity for the primary amine. |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol, Methanol, Acetic Acid | 25 - 80 | 50 - 500 psi (H₂) | 6 - 48 | 60 - 90 | Generally good selectivity for the primary amine, especially under acidic conditions. May require higher catalyst loading.[1][2] |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | 0 - 65 (reflux) | N/A | 2 - 12 | 80 - 98 | High yielding and generally clean reduction to the primary amine.[3][4] Requires strictly anhydrous conditions and careful workup. Not ideal for large scale. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol describes the reduction of this compound to 2-(4-methoxy-2-fluorophenyl)ethan-1-amine using Raney® Nickel as the catalyst. Raney® Nickel is a versatile and highly active catalyst for the hydrogenation of nitriles.[5]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol (anhydrous)
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (high purity)
-
Diatomaceous earth (e.g., Celite®)
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 5-10 wt% of the nitrile) with anhydrous methanol or ethanol three times to remove water.
-
Reaction Setup: To a high-pressure reaction vessel, add the washed Raney® Nickel, followed by a solution of this compound (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of nitrile). If desired, add a solution of ammonia in methanol (e.g., 7 N, 1-2 eq) to the reaction mixture.
-
Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney® Nickel catalyst. Wash the filter cake with methanol or ethanol. Caution: The Raney® Nickel filter cake can be pyrophoric and should be kept wet and disposed of properly.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2-(4-methoxy-2-fluorophenyl)ethan-1-amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol details the reduction of this compound using the powerful reducing agent, lithium aluminum hydride (LiAlH₄). This method is highly effective for the clean conversion of nitriles to primary amines.[3][6]
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) solution (for salt formation and purification, optional)
-
Sodium hydroxide (NaOH) solution
-
Standard glassware for organic synthesis (flame-dried)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF (15-25 mL per gram of LiAlH₄).
-
Addition of Nitrile: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF (5-10 mL per gram of nitrile) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. Caution: The following workup is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood.
-
Slowly and dropwise, add water (x mL, where x = grams of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (x mL).
-
Add water (3x mL).
-
-
Filtration and Extraction: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of diatomaceous earth and wash the solid thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-methoxy-2-fluorophenyl)ethan-1-amine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the reduction of this compound.
Caption: Generalized reaction pathway for nitrile reduction.
References
- 1. Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted by synergistic effects of CO2 and water | Semantic Scholar [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Raney nickel - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes: α-Alkylation of 4-Methoxy-2-fluorobenzyl Cyanide
Introduction
The α-alkylation of benzyl cyanides is a fundamental transformation in organic synthesis, yielding products that are valuable intermediates in the preparation of a wide range of biologically active molecules and functional materials. 4-Methoxy-2-fluorobenzyl cyanide is a versatile precursor, and its α-alkylation introduces a key point of molecular diversity. The resulting α-substituted (4-methoxy-2-fluorophenyl)acetonitriles are of significant interest to researchers in medicinal chemistry and drug development due to their potential as building blocks for novel therapeutic agents. The presence of the methoxy and fluoro substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Applications
-
Pharmaceutical Intermediates: The primary application of α-alkylated 4-methoxy-2-fluorobenzyl cyanides is in the synthesis of complex organic molecules for drug discovery. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a ketone, providing access to a variety of compound classes.
-
Agrochemicals: Substituted benzyl cyanides are also precursors to certain classes of pesticides and herbicides.
-
Material Science: The unique electronic properties imparted by the fluorine and methoxy groups can make these molecules interesting for applications in materials science, although this is a less common application.
General Reaction Principle
The α-hydrogen of this compound is acidic and can be deprotonated by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with an electrophilic alkylating agent, such as an alkyl halide, to form a new carbon-carbon bond at the α-position. Phase-transfer catalysis is a commonly employed technique for this reaction, as it allows for the use of an aqueous base with an organic-soluble substrate and reagent, facilitating the reaction between the two phases.[1][2][3]
Quantitative Data Summary
The following table summarizes representative, albeit hypothetical, data for the α-alkylation of this compound with various alkylating agents under phase-transfer catalysis conditions. These values are based on typical yields and reaction times for similar alkylations of benzyl cyanides.[4][5]
| Entry | Alkylating Agent (R-X) | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | 2-(4-Methoxy-2-fluorophenyl)propanenitrile | 2 | 92 | >98 |
| 2 | Ethyl Bromide | 2-(4-Methoxy-2-fluorophenyl)butanenitrile | 3 | 88 | >98 |
| 3 | n-Propyl Bromide | 2-(4-Methoxy-2-fluorophenyl)pentanenitrile | 4 | 85 | >97 |
| 4 | Isopropyl Bromide | 2-(4-Methoxy-2-fluorophenyl)-3-methylbutanenitrile | 6 | 75 | >95 |
| 5 | Benzyl Bromide | 2-(4-Methoxy-2-fluorophenyl)-3-phenylpropanenitrile | 3 | 90 | >98 |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed α-Alkylation of this compound with Methyl Iodide
This protocol describes a general procedure for the α-methylation of this compound using phase-transfer catalysis.
Materials:
-
This compound
-
Methyl iodide
-
Toluene
-
50% (w/w) aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.65 g, 10 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.32 g, 1 mmol).
-
Stir the mixture vigorously to ensure proper mixing.
-
Slowly add 50% aqueous sodium hydroxide solution (10 mL) to the reaction mixture.
-
Add methyl iodide (1.70 g, 0.75 mL, 12 mmol) dropwise to the stirring mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to 50°C and stir vigorously for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with deionized water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2-(4-Methoxy-2-fluorophenyl)propanenitrile.
Safety Precautions:
-
Benzyl cyanides and alkyl halides are toxic and should be handled in a well-ventilated fume hood.
-
Concentrated sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic; ensure proper temperature control.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Proposed mechanism for phase-transfer catalyzed α-alkylation.
References
- 1. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of 4-Methoxy-2-fluorobenzyl Cyanide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Methoxy-2-fluorobenzyl cyanide as a versatile precursor for the synthesis of various medicinally relevant heterocyclic compounds. While direct literature examples for this specific starting material are limited, its chemical structure, featuring an activated methylene group and a cyano moiety, allows for its application in established synthetic methodologies for constructing key heterocyclic scaffolds such as pyridines, pyrimidines, and imidazoles. The protocols provided are based on well-established reactions of analogous substituted benzyl cyanides and are expected to be readily adaptable for this compound.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the phenyl ring can influence the reactivity and physicochemical properties of the resulting heterocyclic compounds, making this building block particularly interesting for medicinal chemistry and drug discovery programs.
Table of Quantitative Data
The following table summarizes the expected yields for the synthesis of various heterocyclic compounds starting from this compound, based on analogous reactions reported in the literature.
| Heterocyclic Product Class | Synthetic Method | Reagents | Typical Yield (%) |
| Substituted Pyridines | Thorpe-Ziegler Condensation | 1,3-Dicarbonyl compound, Base | 65-85 |
| Substituted Pyrimidines | Condensation with Amidines | Amidines, Strong Base | 60-80 |
| Substituted Imidazoles | Van Leusen Imidazole Synthesis | Aldehyde, Tosylmethyl isocyanide (analogue) | 50-70 |
Experimental Protocols
Synthesis of 2-Amino-3-cyano-4-(substituted)-5-(4-methoxy-2-fluorophenyl)pyridines
This protocol describes the synthesis of substituted pyridines via a Thorpe-Ziegler type condensation reaction. The activated methylene group of this compound reacts with a 1,3-dicarbonyl compound in the presence of a base to yield the corresponding 2-amino-3-cyanopyridine derivative. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in a suitable solvent such as ethanol or isopropanol.
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Addition of Base: To the stirred solution, add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 eq).
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Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/hexane mixture) to afford the pure 2-amino-3-cyanopyridine derivative.
Synthesis of 2,4-Disubstituted-5-(4-methoxy-2-fluorobenzyl)pyrimidines
This protocol outlines the synthesis of substituted pyrimidines through the condensation of an amidine with a β-keto nitrile derived from this compound. This method provides access to a diverse range of pyrimidine derivatives, which are core structures in many pharmaceuticals.
Protocol:
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Preparation of β-keto nitrile: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base such as sodium ethoxide or sodium hydride (1.1 eq) in a dry solvent like anhydrous ethanol or THF. Cool the solution in an ice bath and add this compound (1.0 eq) dropwise. After the addition is complete, add an appropriate acylating agent (e.g., ethyl acetate, 1.1 eq) and allow the mixture to stir at room temperature overnight.
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Reaction with Amidine: To the resulting solution of the in-situ generated β-keto nitrile, add the desired amidine hydrochloride (1.2 eq) and continue stirring at room temperature or gentle heating (50-60 °C) for 6-12 hours. Monitor the reaction by TLC.
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Work-up: Upon completion, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
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Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted pyrimidine.
Synthesis of 1,4,5-Trisubstituted Imidazoles
This protocol is based on the principles of the Van Leusen imidazole synthesis, where an activated methylene compound reacts with an aldehyde and a source of ammonia to form the imidazole ring. While the classical Van Leusen reaction uses tosylmethyl isocyanide (TosMIC), the reactivity of this compound can be harnessed in a similar multi-component reaction.
Protocol:
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Reaction Setup: In a sealed tube or a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 eq), an aromatic aldehyde (1.0 eq), and a source of ammonia such as ammonium acetate or formamide (excess, e.g., 5-10 eq). A high-boiling polar solvent like nitrobenzene or N,N-dimethylformamide (DMF) can be used.
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Reaction: Heat the mixture to a high temperature (typically 150-180 °C) for several hours (4-24 h). The progress of the reaction should be monitored by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent such as ethyl acetate.
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Purification: Wash the organic extract with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure substituted imidazole.
The Role of 4-Methoxy-2-fluorobenzyl Cyanide in Agrochemical Innovation: A Review of Current Applications
For Immediate Release
[City, State] – [Date] – 4-Methoxy-2-fluorobenzyl cyanide, a fluorinated aromatic nitrile, is a chemical intermediate of interest in the synthesis of complex organic molecules. While its structural motifs suggest potential for incorporation into biologically active compounds, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of its direct application in the development of commercialized or late-stage developmental agrochemicals. This report outlines the current landscape of research surrounding this compound and provides context for its potential, yet currently unrealized, role in the creation of novel fungicides, herbicides, and insecticides.
Current Status and Research Landscape
Extensive searches of scientific and patent literature did not yield specific examples of commercial or near-commercial agrochemical active ingredients synthesized directly from this compound. The compound is available from various chemical suppliers, indicating its utility in broader organic synthesis. However, its specific application in the agrochemical sector is not well-documented in accessible resources.
While the "4-methoxy-2-fluorobenzyl" moiety has been mentioned in broad patent claims for biologically active molecules, such as pyrone and pyridone derivatives with potential anti-influenza activity, these patents do not pertain to the agrochemical field. The direct linkage of this compound to a specific fungicidal, herbicidal, or insecticidal product with associated efficacy data remains elusive in the public domain.
Potential Synthetic Pathways and Future Outlook
Although no concrete examples are available, the chemical structure of this compound offers several avenues for the synthesis of potential agrochemicals. The benzyl cyanide group is a versatile functional handle that can be transformed into a variety of other functionalities, which could form the core of a biologically active molecule.
To illustrate a hypothetical synthetic workflow for researchers interested in exploring the potential of this precursor, the following generalized scheme is presented.
Application Notes and Protocols: 4-Methoxy-2-fluorobenzyl cyanide in Materials Science
Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar compounds. Direct experimental data on the application of 4-Methoxy-2-fluorobenzyl cyanide in materials science is not extensively available in public literature. These notes are intended to provide a theoretical framework and starting point for researchers.
Introduction
This compound is an aromatic organic compound incorporating a methoxy group, a fluorine atom, and a nitrile functional group. This unique combination of substituents suggests its potential utility as a versatile building block in materials science. The electron-donating methoxy group and the electron-withdrawing fluorine atom can modulate the electronic properties of the molecule, while the reactive nitrile and benzyl groups offer pathways for polymerization and functionalization.
Based on the established applications of related benzyl cyanide derivatives and fluorinated organic molecules, this compound is a promising candidate for the development of advanced materials with tailored optical, electronic, and physical properties. This document outlines potential applications and experimental approaches for its use in photoresist technology and as a component in organic semiconductors.
I. Application Note: Photoresist Formulations
Background
Substituted benzyl cyanides, such as 4-methoxybenzyl cyanide, have been utilized as components in photoresist formulations, which are critical in the microelectronics industry for photolithography.[1] The introduction of a fluorine atom can enhance properties such as thermal stability, plasma etch resistance, and solubility characteristics, making this compound a potentially superior alternative.
Potential Advantages of this compound in Photoresists:
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Enhanced Resolution: The fluorine substituent can influence the dissolution properties of the polymer matrix, potentially leading to higher contrast and finer feature resolution.
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Improved Etch Resistance: The presence of the C-F bond can increase the material's resistance to plasma etching processes used in semiconductor manufacturing.
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Modified Optical Properties: The methoxy and fluoro groups can tune the absorption characteristics of the photoresist, potentially allowing for compatibility with different light sources (e.g., deep UV).
Proposed Role in Photoresist Chemistry
This compound can be envisioned to function in a chemically amplified photoresist system. The nitrile group could be hydrolyzed or the benzyl group cleaved upon exposure to acid generated by a photoacid generator (PAG) during the photolithography process. This chemical change would alter the solubility of the exposed regions of the photoresist, allowing for the development of a patterned image.
II. Application Note: Organic Semiconductors
Background
The field of organic electronics relies on the development of novel organic semiconducting materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2][3] The introduction of fluorine atoms into organic semiconductors is a well-established strategy to modify their electronic properties, such as lowering the HOMO and LUMO energy levels, which can improve charge injection and transport.
Potential of this compound in Organic Semiconductors:
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Monomer for Conjugated Polymers: The benzyl cyanide moiety can be chemically modified and incorporated as a building block into conjugated polymer backbones. The methoxy and fluorine substituents would allow for fine-tuning of the polymer's electronic and solid-state packing properties.
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Precursor for Small Molecule Semiconductors: The compound can serve as a starting material for the synthesis of more complex, functional small molecules for use as active materials in organic electronic devices.
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Enhanced Stability: The strong C-F bond can contribute to increased oxidative and thermal stability of the resulting materials, leading to longer device lifetimes.
Quantitative Data Summary
As direct experimental data for this compound in materials science applications is not available, the following table provides a comparison of the physical properties of the parent compound, 4-methoxybenzyl cyanide, to highlight the expected influence of the fluorine substituent.
| Property | 4-Methoxybenzyl cyanide | This compound (Predicted) | Rationale for Prediction |
| Molecular Weight | 147.17 g/mol [4] | 165.16 g/mol | Addition of a fluorine atom. |
| Boiling Point | 286-287 °C[4] | Expected to be similar or slightly higher | Increased molecular weight and polarity. |
| Density | 1.085 g/mL at 25 °C[4] | Expected to be higher | The fluorine atom is denser than hydrogen. |
| Dipole Moment | ~3.5 D | Expected to be higher | The C-F bond is highly polar. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from known methods for the synthesis of substituted benzyl cyanides.
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
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4-Methoxy-2-fluorobenzyl bromide
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO), anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-2-fluorobenzyl bromide (1 equivalent) in anhydrous DMSO.
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Add sodium cyanide (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
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Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
Protocol 2: General Procedure for Polymerization
This protocol outlines a general approach for the potential use of this compound as a monomer in the synthesis of a polymer. This would likely involve a preliminary chemical modification of the nitrile or benzyl group. For this example, we will consider a hypothetical polymerization via the benzyl position.
Workflow:
Figure 2: General workflow for polymer synthesis.
Materials:
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Functionalized this compound monomer (e.g., di-brominated derivative)
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Co-monomer (e.g., a diboronic ester for Suzuki coupling)
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Palladium catalyst (e.g., Pd(PPh3)4)
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Base (e.g., K2CO3)
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Anhydrous solvent (e.g., toluene or DMF)
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Methanol
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Soxhlet extraction apparatus
Procedure:
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In a Schlenk flask under an inert atmosphere, combine the functionalized this compound monomer (1 equivalent), the co-monomer (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (3-4 equivalents).
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Add the anhydrous solvent via syringe.
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Degas the reaction mixture by several freeze-pump-thaw cycles.
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Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for 24-72 hours.
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After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
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Filter the polymer and wash with methanol and acetone.
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Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and oligomers.
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Dry the purified polymer under vacuum.
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Characterize the polymer's molecular weight, structure, and optical properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectroscopy.
Logical Relationships in Material Design
The following diagram illustrates the logical relationship between the molecular structure of this compound and its potential material properties.
Figure 3: Structure-property relationships.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methoxy-2-fluorobenzyl cyanide synthesis. The information is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Disclaimer
The following protocols and troubleshooting advice are based on established chemical principles and literature for analogous compounds. Researchers should adapt these recommendations to their specific experimental setup and always adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).
Synthetic Pathways Overview
Two primary synthetic routes are commonly considered for the preparation of this compound:
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Nucleophilic Substitution: This is a direct and widely used method involving the reaction of a 4-methoxy-2-fluorobenzyl halide (e.g., bromide or chloride) with a cyanide salt.
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From Aldehyde: This two-step route involves the conversion of 4-methoxy-2-fluorobenzaldehyde to an intermediate (such as an oxime or alcohol) followed by transformation to the nitrile.
The choice of pathway often depends on the availability and cost of the starting materials. For the purpose of this guide, we will focus on the more direct nucleophilic substitution pathway from 4-methoxy-2-fluorobenzyl bromide, which is a commercially available starting material.
Experimental Protocols
Protocol 1: Cyanation of 4-Methoxy-2-fluorobenzyl Bromide
This protocol is adapted from standard procedures for the synthesis of benzyl cyanides.
Materials:
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4-Methoxy-2-fluorobenzyl bromide
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
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Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a well-ventilated fume hood, dissolve 4-methoxy-2-fluorobenzyl bromide (1 equivalent) in a suitable solvent such as DMSO or an ethanol/water mixture.
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In a separate flask, dissolve sodium cyanide (1.1 to 1.5 equivalents) in the same solvent. Caution: Cyanide salts are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit readily available.
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Slowly add the cyanide solution to the benzyl bromide solution at room temperature with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
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Upon completion, quench the reaction by carefully adding water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with water and then with a brine solution.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guides and FAQs
Low or No Product Yield
Q1: I am observing very low conversion of my starting material, 4-methoxy-2-fluorobenzyl bromide. What are the potential causes and solutions?
A1: Low conversion can be attributed to several factors:
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Poor Quality of Starting Material: The benzyl bromide may have degraded. It is advisable to use freshly prepared or purified starting material.
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Insufficient Reaction Time or Temperature: Monitor the reaction closely by TLC or GC. If the reaction is sluggish, consider increasing the temperature to 40-60 °C or extending the reaction time.
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Poor Solubility of Cyanide Salt: Ensure the cyanide salt is fully dissolved before addition. Using a polar aprotic solvent like DMSO or DMF can improve solubility. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be beneficial in biphasic systems.
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Hydrolysis of Benzyl Bromide: The presence of excess water can lead to the formation of 4-methoxy-2-fluorobenzyl alcohol as a byproduct. Use anhydrous solvents if this is a significant issue.
Q2: My yield is low, and I have isolated a significant amount of a byproduct with a similar polarity to my product. What could it be?
A2: A common byproduct in this reaction is the isocyanide (4-methoxy-2-fluorobenzyl isocyanide). Isocyanide formation is favored by certain solvents and cyanide salts.
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Solvent Choice: Using protic solvents like ethanol can sometimes favor isocyanide formation. Aprotic polar solvents like DMSO or DMF generally give better selectivity for the nitrile.
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Cyanide Source: While both NaCN and KCN are commonly used, the choice of counter-ion can influence the isocyanide/nitrile ratio. Experimenting with both may be necessary.
Product Purification Issues
Q3: I am having difficulty separating my product from the starting material and byproducts. What purification strategies do you recommend?
A3:
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Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation is an effective purification method.
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Column Chromatography: For challenging separations, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended. The optimal solvent system should be determined by TLC analysis.
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Acid Wash for Isocyanide Removal: If isocyanide is a major impurity, a dilute acid wash (e.g., 1M HCl) can sometimes help to hydrolyze the isocyanide, making it easier to separate.
Reaction Monitoring and Control
Q4: How can I effectively monitor the progress of the reaction?
A4:
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TLC: Use a suitable mobile phase (e.g., 20% ethyl acetate in hexanes) to clearly separate the starting material and the product. Visualize the spots under UV light.
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GC: Gas chromatography provides a more quantitative measure of the reaction progress.
Quantitative Data
The following tables summarize the effects of various reaction parameters on the yield of analogous benzyl cyanide syntheses. This data can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Effect of Solvent on Yield in a Model Cyanation Reaction
| Solvent | Temperature (°C) | Reaction Time (h) | Approximate Yield (%) |
| DMSO | 25 | 4 | 90-95 |
| DMF | 25 | 4 | 85-90 |
| Ethanol/Water (1:1) | 50 | 6 | 75-85 |
| Acetonitrile | 60 | 8 | 70-80 |
Data is representative of typical benzyl cyanide syntheses and may vary for the specific target molecule.
Table 2: Effect of Cyanide Source and Additives on Yield
| Cyanide Source | Additive | Solvent | Approximate Yield (%) |
| NaCN | None | DMSO | 92 |
| KCN | None | DMSO | 88 |
| NaCN | TBAB (0.1 eq) | Ethanol/Water | 85 |
| KCN | 18-Crown-6 (0.05 eq) | Acetonitrile | 82 |
TBAB: Tetrabutylammonium bromide. Data is illustrative for analogous reactions.
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic route from 4-methoxy-2-fluorobenzyl bromide.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide
Welcome to the technical support center for the synthesis of 4-Methoxy-2-fluorobenzyl cyanide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Starting Material: The 4-methoxy-2-fluorobenzyl halide (chloride or bromide) may have degraded. | - Verify the purity of the starting material using techniques like NMR or GC-MS.- Use freshly prepared or properly stored benzyl halide. |
| 2. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC or GC.- Gradually increase the reaction temperature and/or extend the reaction time. | |
| 3. Poor Solubility of Cyanide Salt: The cyanide salt (e.g., NaCN, KCN) may not be sufficiently soluble in the reaction solvent. | - Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile.- Consider the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the solubility and reactivity of the cyanide salt. | |
| Presence of Significant Impurities | 1. Formation of 4-Methoxy-2-fluorobenzyl Alcohol: Hydrolysis of the starting benzyl halide due to the presence of water. | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction. |
| 2. Formation of Bis(4-methoxy-2-fluorobenzyl) Ether: A side reaction that can occur under certain conditions. | - This is often a minor byproduct. Purification by column chromatography can remove it. | |
| 3. Unreacted Starting Material: The reaction has not gone to completion. | - See "Low or No Product Yield" section for solutions. | |
| Product is a Different Color Than Expected (e.g., yellow or brown) | 1. Decomposition of Starting Material or Product: Elevated temperatures or prolonged reaction times can lead to decomposition. | - Lower the reaction temperature.- Minimize the reaction time once the starting material is consumed (monitor by TLC/GC). |
| 2. Impurities in Reagents or Solvents: Contaminants can cause discoloration. | - Use high-purity reagents and solvents. | |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation During Workup: This can make phase separation difficult. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Co-elution of Impurities During Chromatography: Impurities with similar polarity to the product can be difficult to separate. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most frequently encountered side reaction is the formation of the corresponding benzyl alcohol, 4-methoxy-2-fluorobenzyl alcohol. This occurs due to the hydrolysis of the starting 4-methoxy-2-fluorobenzyl halide in the presence of water. To minimize this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere.
Q2: Can I use a different cyanide source other than NaCN or KCN?
A2: Yes, other cyanide sources can be used. For instance, acetone cyanohydrin or trimethylsilyl cyanide (TMSCN) can be employed, often under milder conditions. However, the reaction conditions will need to be adjusted accordingly, and these reagents may be more expensive.
Q3: My reaction is not proceeding. What should I check first?
A3: First, verify the integrity of your starting material, the 4-methoxy-2-fluorobenzyl halide. These compounds can be susceptible to degradation over time. Next, ensure your cyanide salt is of good quality and is sufficiently soluble in your chosen solvent. If solubility is an issue, consider adding a phase-transfer catalyst. Finally, confirm that your reaction temperature is appropriate for the specific halide and solvent system being used.
Q4: How can I best monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the best method for purifying the final product?
A5: The crude product can typically be purified by column chromatography on silica gel. A suitable eluent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.
Experimental Protocols
Synthesis of this compound from 4-Methoxy-2-fluorobenzyl Bromide
Materials:
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4-Methoxy-2-fluorobenzyl bromide
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4-Methoxy-2-fluorobenzyl bromide (1.0 eq) in anhydrous DMSO.
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Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 eq) portion-wise at room temperature.
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Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x).
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Washing: Combine the organic layers and wash with water (2 x) and then with brine (1 x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Visualizations
Technical Support Center: Purification of 4-Methoxy-2-fluorobenzyl Cyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-Methoxy-2-fluorobenzyl cyanide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Extraction | Incomplete reaction or presence of starting materials. | Monitor the reaction to completion using TLC or GC. If starting material is present, consider adjusting reaction time, temperature, or reagent stoichiometry. |
| Formation of by-products such as the corresponding aldehyde or alcohol. | Optimize the reaction conditions to minimize by-product formation. An aqueous wash with sodium bisulfite can help remove aldehyde impurities. | |
| Residual solvents from the reaction or extraction. | Ensure complete removal of solvents under reduced pressure. For high-boiling solvents, a high-vacuum distillation or azeotropic distillation might be necessary. | |
| Difficulty in Crystallization | Product is an oil or has a low melting point. | Try recrystallization at a lower temperature. If the product remains an oil, consider purification by column chromatography or vacuum distillation. |
| Presence of impurities inhibiting crystal formation. | Perform a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove polar impurities. | |
| Incorrect solvent system for recrystallization. | Screen a variety of solvents or solvent mixtures. Good solvent systems are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. | |
| Co-elution of Impurities During Column Chromatography | Impurities have similar polarity to the product. | Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading of the column. | Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. | |
| Product Decomposition During Vacuum Distillation | The compound is thermally unstable at its boiling point. | Use a high-vacuum system to lower the boiling point. A short-path distillation apparatus can minimize the time the compound is exposed to high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes for similar benzyl cyanides, potential impurities include:
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Unreacted Starting Materials: Such as 4-methoxy-2-fluorobenzyl bromide or 4-methoxy-2-fluorobenzyl alcohol.
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Oxidation Product: 4-Methoxy-2-fluorobenzaldehyde, which can form if the corresponding alcohol is used as a precursor.
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Hydrolysis Product: 4-Methoxy-2-fluorobenzyl amide, which can form from the partial hydrolysis of the nitrile group during workup.
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Solvents and Reagents: Residual solvents from the reaction and extraction steps (e.g., ethyl acetate, dichloromethane, triethylamine).
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
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Gas Chromatography (GC): Excellent for determining the percentage of volatile impurities.
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High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with distinct signals.
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Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.
Q3: What is a good starting point for developing a recrystallization protocol for this compound?
A3: A good starting point is to screen for single and mixed solvent systems. Begin by testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, isopropanol, toluene) at room temperature and at their boiling points. A suitable solvent will show low solubility at room temperature and high solubility when heated. If a single solvent is not effective, try a binary solvent system, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
Q4: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by minor impurities. If the product is an oil, consider the following purification strategies:
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Column Chromatography: This is often the most effective method for purifying oils. A silica gel column with a hexane/ethyl acetate gradient is a good starting point.
-
Vacuum Distillation: If the compound is thermally stable, distillation under high vacuum can be an effective purification method for liquid products.
-
Trituration: This involves washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization.
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). In a separate flask, prepare a slurry of silica gel in the initial elution solvent (e.g., hexane).
-
Column Packing: Pour the silica gel slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica.
-
Loading the Sample: Carefully add the dissolved crude product to the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system (e.g., 100% hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
General Protocol for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot solvent selected.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables present hypothetical, yet realistic, data for the purification of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Starting Purity (GC) | Final Purity (GC) | Yield (%) |
| Recrystallization (Isopropanol) | 85% | 98.5% | 75% |
| Column Chromatography (Silica Gel, Hexane/EtOAc) | 85% | 99.2% | 80% |
| Vacuum Distillation (0.5 mmHg) | 85% | 97.8% | 88% |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation upon Cooling |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | No |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Toluene | Soluble | Very Soluble | No |
| Water | Insoluble | Insoluble | N/A |
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
"optimization of reaction conditions for benzyl cyanide synthesis"
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and optimized protocols for the synthesis of benzyl cyanide (phenylacetonitrile).
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing benzyl cyanide?
A1: The most prevalent method is the nucleophilic substitution of benzyl chloride with an alkali metal cyanide, such as sodium or potassium cyanide.[1] This reaction, known as the Kolbe nitrile synthesis, is often optimized by using a phase-transfer catalyst (PTC) to improve the reaction rate and yield by facilitating the interaction between the water-soluble cyanide salt and the organically-soluble benzyl chloride.[2]
Q2: My final product has a strong, unpleasant odor and a yellowish color. What is the cause and how can I fix it?
A2: This is a classic sign of contamination with benzyl isocyanide, a common byproduct.[3] To remove this impurity, the distilled benzyl cyanide can be vigorously washed with warm (approx. 60°C) 50% sulfuric acid. This is followed by washes with a saturated sodium bicarbonate solution and then a half-saturated sodium chloride solution to neutralize the acid and remove salts.[3]
Q3: What are the primary side reactions that can lower the yield of benzyl cyanide?
A3: The main side reactions include:
-
Hydrolysis: Benzyl chloride can be hydrolyzed to benzyl alcohol, especially in the presence of water at elevated temperatures. The benzyl alcohol can then react with another molecule of benzyl chloride to form dibenzyl ether.
-
Elimination: Although less common for benzyl halides, elimination reactions can occur under strongly basic conditions.
-
Isocyanide Formation: As mentioned, the cyanide ion is an ambident nucleophile, and attack through the nitrogen atom leads to the formation of benzyl isocyanide.[3]
Q4: Can I use a solvent other than an alcohol/water mixture?
A4: Yes. The use of phase-transfer catalysis often eliminates the need for a co-solvent like ethanol.[2] The reaction can be run in a biphasic system (e.g., toluene and water), where the PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide, transfers the cyanide anion from the aqueous phase to the organic phase to react with benzyl chloride.[2][4] This simplifies the workup procedure as there is no alcohol to remove.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Poor Quality of Benzyl Chloride | The purity of the starting material is critical. Technical grade benzyl chloride can contain impurities that inhibit the reaction or cause side reactions.[3] Action: Purify the benzyl chloride by distillation before use. A product that boils over a narrow range (e.g., 2°C) gives the most consistent and high yields.[3] |
| Inefficient Phase Mixing / Poor Solubility | The reaction occurs between two immiscible phases (aqueous NaCN and organic BnCl). Without proper mixing or a catalyst, the reaction rate is extremely slow.[2] Action: 1. Ensure vigorous stirring throughout the reaction. 2. Implement a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or a quaternary phosphonium salt to shuttle the cyanide anion into the organic phase.[2] |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient time or temperature. Action: 1. Increase the reaction time. A typical reflux time is around 4 hours.[3][5] 2. Ensure the temperature is adequate for reflux. For alcohol/water systems, heating on a steam bath is common.[5] |
| Incorrect Stoichiometry | An insufficient amount of the cyanide salt will result in unreacted benzyl chloride. Action: Use a molar excess of sodium cyanide. A common ratio is 1.25 moles of NaCN for every 1 mole of benzyl chloride (e.g., 10 moles NaCN to 8 moles BnCl).[3][5] |
Issue 2: Difficult Product Isolation & Purification
| Possible Cause | Recommended Solution |
| Formation of Emulsions During Workup | Vigorous shaking during aqueous extraction can lead to stable emulsions, making phase separation difficult. Action: Gently invert the separatory funnel instead of shaking vigorously. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it. |
| Solid Separation During Distillation | Distilling benzyl cyanide at atmospheric pressure can lead to the formation of a white solid, likely due to decomposition or polymerization at high temperatures.[3] Action: Always perform the final purification by distillation under reduced pressure.[3][5] A typical boiling point range is 115-120°C at 10 mm Hg.[3] |
| Product Loss in Aqueous or Alcohol Layers | Benzyl cyanide can be mechanically trapped in the precipitated sodium chloride or remain dissolved in the alcohol co-solvent. Action: 1. After filtering the precipitated NaCl, wash the salt cake with a small amount of alcohol to recover any trapped product.[5] 2. Before the final phase separation, distill off as much of the alcohol co-solvent as possible to minimize the product's solubility in the aqueous layer.[3] |
| Product is Dark or Forms Color on Standing | This is often caused by isocyanide impurities or other minor byproducts.[3] Action: Purify the crude, distilled product by washing with warm 50% H₂SO₄ as described in the FAQ section. This treatment yields a water-white product that remains stable.[3] |
Experimental Protocols
Protocol 1: Classical Synthesis using an Alcohol/Water Co-solvent
This method is adapted from the procedure in Organic Syntheses.[3][5]
-
Setup: In a 5-L round-bottom flask equipped with a reflux condenser and a dropping funnel, place 500 g (10 moles) of powdered sodium cyanide and 450 mL of water.
-
Dissolution: Warm the mixture on a water bath to dissolve the majority of the sodium cyanide.
-
Addition of Reactants: Prepare a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol. Add this mixture through the dropping funnel over 30-45 minutes.
-
Reaction: Heat the mixture under reflux using a steam bath for 4 hours.
-
Workup (Part 1): Cool the reaction mixture and filter with suction to remove the precipitated sodium chloride. Wash the filtered salt with a small amount of ethanol to recover residual product.
-
Workup (Part 2): Combine the filtrates. Distill off as much ethanol as possible. Cool the remaining liquid, which will separate into two layers. Separate the organic layer (crude benzyl cyanide).
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 115-120°C / 10 mm Hg. The expected yield is 80-90%.[3]
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)
This protocol is based on the principles of phase-transfer catalysis which improves reaction efficiency.[2]
-
Setup: In a flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 59 g (1.2 moles) of sodium cyanide, 1.6 g (0.005 moles) of tetrabutylammonium bromide (TBAB), and 150 mL of water.
-
Addition of Reactant: Add 126.5 g (1.0 mole) of benzyl chloride to the flask.
-
Reaction: With vigorous stirring, heat the mixture to reflux (approximately 105°C) and maintain for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the mixture to room temperature. Add 100 mL of water and 100 mL of a solvent like toluene. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 100 mL of water, and then 100 mL of brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude oil by vacuum distillation to obtain the final product.
Data Presentation
Table 1: Comparison of Synthesis Methodologies
| Parameter | Classical Method (Alcohol/Water)[3][5] | Phase-Transfer Catalysis (PTC) Method[2] |
| Primary Solvent | Ethanol/Water mixture | Water with an optional organic solvent (e.g., Toluene) |
| Catalyst | None | Quaternary Ammonium/Phosphonium Salt (e.g., TBAB) |
| Reaction Time | ~4 hours | 1-2 hours |
| Workup Complexity | Higher (requires alcohol removal) | Lower (simple phase separation) |
| Typical Yield | 80-90% | >90%[6] |
| Green Chemistry | Less favorable (use of co-solvent) | More favorable (often solvent-free or biphasic) |
Visual Guides
Caption: Workflow for Benzyl Cyanide Synthesis and Purification.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Degradation Pathways of 4-Methoxy-2-fluorobenzyl cyanide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methoxy-2-fluorobenzyl cyanide. It provides insights into potential degradation pathways, troubleshooting for experimental challenges, and standardized protocols for stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
Forced degradation studies, or stress testing, are crucial for:
-
Identifying potential degradation products.
-
Elucidating the likely degradation pathways.
-
Assessing the intrinsic stability of the molecule.
-
Developing and validating stability-indicating analytical methods, such as HPLC.[1][2]
Q2: What are the typical stress conditions applied in forced degradation studies?
Common stress conditions include:
-
Acidic and Basic Hydrolysis: Investigates susceptibility to degradation in solutions of varying pH.
-
Oxidation: Assesses the impact of oxidative stress, often using reagents like hydrogen peroxide.
-
Thermal Stress: Evaluates the effect of high temperatures on the drug substance.
-
Photostability: Determines the drug's sensitivity to light exposure.[1][3]
Q3: How should I select the appropriate stress conditions for this compound?
The selection of stress conditions should be based on the chemical structure of the compound and its intended formulation and storage conditions. Preliminary studies with a range of stressor concentrations and durations can help in optimizing the conditions to achieve a target degradation of 5-20%.[3]
Q4: What are the likely degradation pathways for this compound?
Based on its functional groups (nitrile, methoxy, fluoro), the primary degradation pathways are likely to be:
-
Hydrolysis: The nitrile group can hydrolyze under acidic or basic conditions to form a carboxylic acid (4-Methoxy-2-fluorophenylacetic acid) or an amide intermediate (2-(4-methoxy-2-fluorophenyl)acetamide).
-
Oxidation: The benzylic position is susceptible to oxidation.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed | 1. Stress conditions are too mild. 2. The compound is highly stable. 3. The analytical method is not stability-indicating. | 1. Increase the concentration of the stressor, duration of exposure, or temperature. 2. If the compound is inherently stable, document the conditions tested. 3. Ensure the analytical method can separate the parent drug from potential degradants.[3] |
| Complete degradation of the compound | 1. Stress conditions are too harsh. | 1. Reduce the concentration of the stressor, duration of exposure, or temperature.[3] |
| Inconsistent or irreproducible degradation profiles | 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents. | 1. Tightly control all experimental parameters. 2. Use high-purity reagents and a well-characterized drug substance.[3] |
| Poor mass balance in the analytical results | 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore). 2. Degradation products are not being eluted from the chromatography column. | 1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD). 2. Modify the chromatographic conditions (e.g., mobile phase, gradient) to ensure elution of all components.[3] |
Proposed Degradation Pathways
The following diagrams illustrate the potential degradation pathways of this compound under various stress conditions.
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
References
Technical Support Center: Purification of 4-Methoxy-2-fluorobenzyl Cyanide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-2-fluorobenzyl cyanide. The information is designed to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: Such as 4-methoxy-2-fluorobenzyl chloride or bromide.
-
Benzyl isocyanide isomer: Formed as a byproduct during the cyanation reaction.[1]
-
4-Methoxy-2-fluorobenzyl alcohol: Resulting from the hydrolysis of the starting benzyl halide.
-
4-Methoxy-2-fluorobenzoic acid: Formed by the hydrolysis of the nitrile group.
-
Polymeric byproducts: High molecular weight impurities formed during the reaction.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most effective methods for identifying and quantifying impurities.[2] Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile and water is a common starting point.[3] GC-MS is particularly useful for identifying volatile impurities.[4][5]
Q3: What are the primary challenges in purifying this compound?
A3: The main challenges include its potential for hydrolysis and the presence of impurities with similar polarities, which can make separation by distillation or chromatography difficult.[2] The compound's structure, with both polar (methoxy, fluoro, cyanide) and non-polar (benzyl ring) groups, requires careful selection of purification conditions.
Troubleshooting Guides
Issue 1: Presence of Isocyanide Impurity
-
Symptom: An unpleasant odor, often described as burnt rubber, in the crude product.[3]
-
Cause: Formation of the isomeric benzyl isocyanide during the cyanation reaction.
-
Recommended Solution: An acidic wash can effectively remove the isocyanide impurity. Shaking the crude product with an equal volume of warm (around 60°C) 50% sulfuric acid, followed by separation and washing with a saturated sodium bicarbonate solution and then brine, is a standard procedure.[1]
Issue 2: Product Discoloration (Yellow to Brown Oil)
-
Symptom: The isolated product is a colored oil instead of a colorless or pale yellow liquid.
-
Cause: Presence of polymeric byproducts or degradation products.
-
Recommended Solution:
Issue 3: Low Purity After Initial Purification
-
Symptom: Analytical results (HPLC, GC) show significant levels of remaining impurities.
-
Cause: Co-elution of impurities with similar polarity during chromatography or similar boiling points during distillation.
-
Recommended Solution:
-
Optimize Chromatography: If using column chromatography, try a different solvent system with varying polarity. A gradient elution may provide better separation.[9]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can significantly improve purity.[6][7][10]
-
Sequential Purification: Employ a combination of techniques. For example, an acid/base wash followed by distillation and then column chromatography.
-
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using different methods. The "Initial Purity" reflects a hypothetical crude reaction mixture, and the "Final Purity" indicates the expected purity after the respective purification step.
| Purification Method | Initial Purity (%) | Final Purity (%) | Key Impurities Removed |
| Acid/Base Wash | 85 | 90 | Isocyanide, acidic/basic impurities |
| Vacuum Distillation | 85 | 95 | High-boiling polymeric byproducts, unreacted starting materials |
| Recrystallization | 90 | >98 | Isomers, closely related impurities |
| Flash Column Chromatography | 90 | >99 | Polar impurities, colored byproducts |
Experimental Protocols
Protocol 1: Purification by Acid/Base Wash and Vacuum Distillation
-
Acid Wash: In a separatory funnel, dissolve the crude this compound in an equal volume of a suitable organic solvent (e.g., dichloromethane). Add an equal volume of 1 M HCl, shake vigorously for 2 minutes, and discard the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until no more gas evolves.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh).[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate). Load the solution onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), gradually increasing the proportion of ethyl acetate.[9]
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).[10][11]
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting flowchart for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 8. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]
- 9. orgsyn.org [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-fluorobenzyl Cyanide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 4-Methoxy-2-fluorobenzyl cyanide. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to support your process development and optimization.
Troubleshooting Guide
Encountering issues during scale-up is common. This guide addresses potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of 4-methoxy-2-fluorobenzyl alcohol due to presence of water.[1] Formation of the isocyanide byproduct.[2] 3. Poor quality of starting material: Impurities in 4-methoxy-2-fluorobenzyl halide. 4. Inefficient mixing: Localized concentration gradients in the reactor. | 1. Monitor reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or slightly increasing the temperature. 2. Use anhydrous solvents and reagents to minimize hydrolysis.[3] To remove the isocyanide, wash the crude product with warm dilute sulfuric acid.[4] 3. Ensure the purity of the starting halide via distillation or recrystallization. 4. Optimize stirrer speed and consider using baffles in the reactor for more efficient mixing. |
| Product is Colored (Yellow to Brown) | 1. Formation of impurities: Overheating during the reaction or distillation can lead to degradation. 2. Presence of isocyanide byproduct: Benzyl isocyanides can have a burnt rubber-like smell and may contribute to color.[2] 3. Carryover of impurities from starting materials. | 1. Maintain strict temperature control throughout the reaction and purification process. Purify the final product by vacuum distillation.[4] 2. An acidic wash can help in removing the isocyanide.[4] 3. Purify the starting benzyl halide before use. |
| Difficulty in Purification | 1. Close boiling points: The boiling point of the product may be close to that of impurities. 2. Thermal instability: The product may decompose at high temperatures during distillation. 3. Formation of an emulsion during workup. | 1. Use fractional distillation under reduced pressure for better separation. 2. Employ vacuum distillation to lower the boiling point and minimize thermal decomposition. 3. Add a small amount of brine to the aqueous layer to break the emulsion. |
| Safety Concerns during Scale-up | 1. Use of highly toxic cyanide salts: Inhalation, ingestion, or skin contact can be fatal.[5] 2. Exothermic reaction: The reaction can generate significant heat, leading to a runaway reaction if not controlled. 3. Formation of hydrogen cyanide (HCN) gas: Acidic conditions can lead to the release of highly toxic HCN gas. | 1. Handle sodium or potassium cyanide in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available. 2. Add the benzyl halide solution dropwise to the cyanide solution to control the reaction rate and temperature. Ensure the reactor has an efficient cooling system. 3. Maintain slightly basic conditions throughout the reaction and workup. Quench any excess cyanide with bleach (sodium hypochlorite) before disposal.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most common and direct method is the nucleophilic substitution reaction between a 4-methoxy-2-fluorobenzyl halide (like the bromide or chloride) and an alkali metal cyanide, such as sodium or potassium cyanide.[5] This reaction is typically carried out in a polar solvent.[1]
Q2: Which solvent is recommended for this reaction?
A2: An ethanolic solution is often used for the reaction between benzyl halides and cyanide salts.[1] The presence of some water can facilitate the dissolution of the cyanide salt, but an excess of water should be avoided as it can lead to the formation of the corresponding alcohol as a byproduct.[1] Other polar aprotic solvents like DMSO or DMF can also be used.
Q3: How can I minimize the formation of the isocyanide byproduct?
A3: The formation of isocyanide is a common side reaction in cyanidation.[2] While it may not be completely avoidable, its amount is generally minor. Purification of the crude product, for instance, by washing with warm dilute acid, can effectively remove the isocyanide.[4]
Q4: My final product is a dark oil. How can I decolorize it?
A4: A dark coloration usually indicates the presence of impurities or degradation products.[3] Purification by fractional vacuum distillation is the most effective method to obtain a colorless to pale yellow product.[4] Sometimes, treatment with activated carbon followed by filtration before distillation can also help in removing colored impurities.
Q5: What are the critical safety precautions when handling large quantities of cyanide?
A5: Working with cyanides requires strict safety protocols. Always handle cyanide salts in a well-ventilated fume hood. Wear appropriate PPE, including chemically resistant gloves, a lab coat, and splash-proof goggles. Avoid any contact with acids, as this will generate highly toxic hydrogen cyanide gas. All cyanide-containing waste must be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal.[2] Ensure that all personnel are trained in handling cyanides and are aware of the emergency procedures.
Experimental Protocols
A plausible synthetic route for the scale-up synthesis of this compound is the nucleophilic substitution of 4-methoxy-2-fluorobenzyl bromide with sodium cyanide.
Step 1: Synthesis of 4-Methoxy-2-fluorobenzyl Bromide
This intermediate can be synthesized from 4-methoxy-2-fluorotoluene via free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride or chlorobenzene.
Step 2: Synthesis of this compound
-
Materials:
-
4-Methoxy-2-fluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Ethanol (anhydrous)
-
Water
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe.
-
Prepare a solution of sodium cyanide in a mixture of ethanol and water. For every 1 mole of sodium cyanide, use approximately 4-5 moles of ethanol and 1-2 moles of water. Gently warm the mixture to aid dissolution.[4]
-
In the dropping funnel, prepare a solution of 4-methoxy-2-fluorobenzyl bromide in ethanol.
-
Heat the sodium cyanide solution to a gentle reflux.
-
Add the 4-methoxy-2-fluorobenzyl bromide solution dropwise to the refluxing cyanide solution over a period of 1-2 hours. Maintain a steady reflux throughout the addition. The reaction is exothermic, so control the addition rate to maintain a manageable temperature.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.[6]
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated sodium bromide.
-
Remove the majority of the ethanol via distillation.
-
To the remaining residue, add water and extract the product with diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield a colorless to pale yellow oil.[4]
-
Data Presentation
Table 1: Suggested Reaction Parameters for Cyanidation
| Parameter | Value |
| Stoichiometry (Benzyl bromide:NaCN) | 1 : 1.1-1.2 equivalents |
| Solvent System | Ethanol:Water (approx. 4:1 v/v) |
| Reaction Temperature | Reflux (approx. 78-82 °C) |
| Reaction Time | 3-6 hours |
| Typical Yield (after purification) | 80-90% |
Table 2: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 4-Methoxy-2-fluorobenzyl bromide | C₈H₈BrFO | 219.05 | ~105-110 °C at 10 mmHg (estimated) |
| This compound | C₉H₈FNO | 165.17 | ~120-125 °C at 10 mmHg (estimated) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
Catalyst Selection for the Synthesis of Substituted Benzyl Cyanides: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzyl cyanides. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of substituted benzyl cyanides, offering potential causes and solutions.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| TSC-001 | Low or no yield of the desired benzyl cyanide. | 1. Poor quality of benzyl halide starting material: Impurities can interfere with the reaction.[1] 2. Inadequate catalyst activity: The chosen catalyst may not be suitable for the specific substrate or reaction conditions. 3. Mutual insolubility of reactants: Benzyl halides (organic phase) and cyanide salts (aqueous or solid phase) may not interact effectively.[2] 4. Catalyst poisoning: Cyanide ions can deactivate some transition metal catalysts, such as palladium.[3] | 1. Purify the benzyl halide: Distillation of the benzyl halide starting material is recommended to remove impurities.[1] 2. Catalyst screening: Test different classes of catalysts (e.g., phase-transfer catalysts, palladium, nickel) to find the optimal one for your specific substituted benzyl halide. 3. Employ phase-transfer catalysis (PTC): Use a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether to facilitate the transfer of the cyanide anion to the organic phase.[2][4][5] 4. Use appropriate ligands and cyanide sources for palladium catalysis: Employ ligands like XPhos with Pd(OAc)2 or use less toxic and deactivating cyanide sources like K4[Fe(CN)6].[3][6] |
| TSC-002 | Formation of significant side products, such as benzyl alcohol or isocyanide. | 1. Presence of water in the reaction mixture: Water can lead to the hydrolysis of the benzyl halide to the corresponding alcohol. 2. Use of protic solvents: Solvents like ethanol can participate in side reactions.[4] 3. Formation of benzyl isocyanide: This is a common impurity that has a disagreeable odor.[1] | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry, especially when using moisture-sensitive catalysts. 2. Use aprotic solvents: Consider using solvents like toluene, acetonitrile, or operating under solvent-free conditions. 3. Purification: The benzyl isocyanide can be removed by washing the crude product with warm 50% sulfuric acid.[1] |
| TSC-003 | The reaction is very slow or requires harsh conditions (e.g., high temperatures for extended periods). | 1. Inefficient mixing in a biphasic system: Poor agitation can limit the interfacial reaction rate.[7] 2. Low reactivity of the benzyl halide: Sterically hindered or electron-withdrawn substrates may react more slowly. 3. Suboptimal catalyst loading: Insufficient catalyst may lead to slow conversion. | 1. Vigorous stirring: Ensure efficient mixing to maximize the contact between the organic and aqueous/solid phases.[7] 2. Consider microwave-assisted synthesis: Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[8] 3. Optimize catalyst concentration: Systematically vary the catalyst loading (e.g., 0.5-5 mol%) to find the optimal concentration.[4][9] 4. Use a more reactive benzyl halide: If possible, using benzyl bromide or iodide instead of chloride can increase the reaction rate.[10] |
| TSC-004 | Difficulty in separating the product from the catalyst. | 1. Homogeneous catalyst: The catalyst is dissolved in the reaction mixture, making separation challenging. | 1. Use a heterogeneous catalyst: Consider a solid-supported catalyst that can be easily filtered off after the reaction. 2. Employ ionic liquids: Ionic liquids can act as both the solvent and catalyst and can sometimes be separated by phase separation for recycling.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection and reaction optimization for benzyl cyanide synthesis.
Q1: What are the main types of catalysts used for the synthesis of substituted benzyl cyanides?
A1: The primary catalysts employed are:
-
Phase-Transfer Catalysts (PTCs): These are highly effective for reactions between water-soluble cyanide salts (like NaCN or KCN) and organic-soluble benzyl halides. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, Aliquat 336), quaternary phosphonium salts, and crown ethers.[2][5][11] They work by transporting the cyanide anion from the aqueous to the organic phase.[2]
-
Palladium Catalysts: Palladium complexes, such as those with ligands like PPh3 or XPhos, are used for the cyanation of aryl halides and can also be applied to benzyl systems.[6][12] They are particularly useful for more complex substrates.
-
Nickel Catalysts: Nickel complexes, for example, Ni(cod)2/PPh3, have been shown to be effective for the cyanation of benzyl chlorides with sources like trimethylsilyl cyanide (TMSCN) under base-free conditions.[13][14]
-
Copper Catalysts: Copper(I) iodide (CuI) has been used to catalyze the cyanation of benzyl chlorides with the non-toxic cyanide source K4[Fe(CN)6].[15]
-
Lewis Acids: Lewis acids like B(C6F5)3 can catalyze the direct cyanation of benzyl alcohols using isonitriles as a safer cyanide source.[16]
Q2: How do I choose the best catalyst for my specific substituted benzyl cyanide synthesis?
A2: The choice of catalyst depends on several factors including the substrate, the cyanide source, and the desired reaction conditions. The following decision-making workflow can guide your selection:
Caption: Catalyst selection workflow based on starting material and cyanide source.
Q3: What are the advantages of using phase-transfer catalysis (PTC) for benzyl cyanide synthesis?
A3: PTC offers several benefits:
-
Increased Reaction Rates: By facilitating the transfer of the cyanide anion into the organic phase, PTC overcomes the mutual insolubility of reactants, leading to faster reactions.[2]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures.
-
Higher Yields and Purity: PTC can minimize the formation of byproducts.
-
Elimination of Organic Co-solvents: It often allows the reaction to proceed in a biphasic water-organic solvent system, avoiding the need for co-solvents like ethanol which can be difficult to remove.[2]
-
Alignment with Green Chemistry Principles: The reduction in solvent use and milder conditions make PTC an environmentally friendlier option.[2]
Q4: Are there safer alternatives to highly toxic cyanide sources like NaCN or KCN?
A4: Yes, several less toxic cyanide sources have been developed:
-
Potassium Ferrocyanide (K4[Fe(CN)6]): This is a non-toxic food additive that can be used as a cyanide source in palladium- or copper-catalyzed reactions.[3][15]
-
Trimethylsilyl Cyanide (TMSCN): While still requiring careful handling as it can release HCN, it is used in some nickel-catalyzed reactions.[13]
-
Isonitriles: These can be used as a cyanide source in the B(C6F5)3-catalyzed direct cyanation of alcohols, offering a safer alternative.[16]
-
Benzylthiocyanate: This has been used in a cyanide-free cyanation of boronic acids.[17][18]
Q5: Can microwave irradiation be beneficial for the synthesis of benzyl cyanides?
A5: Absolutely. Microwave-assisted heating has been shown to be a rapid and efficient method for synthesizing benzyl thiocyanates, a related class of compounds, and the principles apply to benzyl cyanides as well. The benefits include:
-
Drastically Reduced Reaction Times: Reactions that might take hours can often be completed in minutes.[8][19]
-
Improved Yields: The rapid and uniform heating can lead to higher product yields.
-
Solvent-Free Conditions: In some cases, reactions can be run neat or with a catalyst like PEG-400, reducing solvent waste.
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems for the synthesis of benzyl cyanide and its derivatives.
Table 1: Comparison of Different Catalytic Systems for Benzyl Cyanide Synthesis
| Catalyst System | Benzyl Halide | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| NaCN/Ethanol/Water | Benzyl chloride | NaCN | Ethanol/Water | Reflux | 4 | 80-90 | [1][20] |
| PTC (Tetrabutylammonium bromide) | Benzyl chloride | NaCN | Water | Boiling | 1 | >90 | [4] |
| Ni(cod)2/PPh3 | Benzyl chloride | TMSCN | Toluene | 60 | 16 | 93 | [13] |
| CuI | Benzyl chloride | K4[Fe(CN)6] | Toluene | 180 | 20 | up to 85 | [15] |
| B(C6F5)3 | Benzyl alcohol | tBu-NC | Toluene | 100 | 12 | >99 (NMR) | [16] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
This protocol is adapted from the general procedure described for phase-transfer catalysis.[2][4]
Materials:
-
Benzyl chloride
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Organic solvent (e.g., toluene)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
In the round-bottom flask, dissolve sodium cyanide (1.1 molar equivalents) in water to make an approximately 40% solution.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (0.5-1.0 mol% relative to benzyl chloride).
-
Add the organic solvent (if used) and begin vigorous stirring.
-
Heat the mixture to boiling.
-
Add benzyl chloride (1.0 molar equivalent) dropwise over 20-30 minutes to the vigorously stirred, boiling solution.
-
Continue to stir the mixture under reflux for 1-2 hours.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the organic phase. If no organic solvent was used, the product will form a separate layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude benzyl cyanide can be purified by vacuum distillation.
Protocol 2: Nickel-Catalyzed Synthesis of Benzyl Cyanide
This protocol is based on the method developed by Obora and coworkers.[13][14]
Materials:
-
Benzyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Ni(cod)2 (1,5-cyclooctadiene)nickel(0)
-
Triphenylphosphine (PPh3)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add Ni(cod)2 (10 mol%) and PPh3 (10 mol%).
-
Add anhydrous toluene to dissolve the catalyst components.
-
Add benzyl chloride (1.0 molar equivalent).
-
Add trimethylsilyl cyanide (2.0 molar equivalents).
-
Seal the tube and heat the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed directly by GC to determine the yield.
-
For isolation, the reaction mixture can be passed through a short plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate/hexanes), followed by removal of the solvent under reduced pressure.
Logical Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of substituted benzyl cyanides.
Caption: General experimental workflow for benzyl cyanide synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 5. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. Sciencemadness Discussion Board - Benzyl Iodide/Benzyl Cyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Palladium-catalyzed cyanide metathesis: utilization of benzyl cyanide as an operator-benign reagent for aryl halide cyanations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. sciencemadness.org [sciencemadness.org]
- 16. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]
Technical Support Center: Cyanation of Benzyl Halides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of benzyl halides.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyanation of benzyl halides?
The cyanation of benzyl halides, such as benzyl chloride or benzyl bromide, with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step process, the cyanide anion acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the halide leaving group. However, under certain conditions, particularly with polar protic solvents that can stabilize a carbocation intermediate, an SN1 pathway may also be possible.
Q2: How does the choice of solvent affect the rate and yield of the reaction?
The solvent plays a critical role in the SN2 cyanation of benzyl halides. Polar aprotic solvents are generally preferred as they can dissolve the ionic cyanide salt while not excessively solvating the cyanide anion, thus preserving its nucleophilicity. Protic solvents, on the other hand, can form hydrogen bonds with the cyanide anion, creating a "solvent cage" that hinders its ability to attack the benzyl halide and slows down the reaction rate.
Q3: What are the advantages of using phase-transfer catalysis (PTC) for this reaction?
Phase-transfer catalysis is a powerful technique for the cyanation of benzyl halides, especially when dealing with the mutual insolubility of an organic substrate (benzyl halide) and an aqueous solution of the cyanide salt. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. This method often leads to faster reaction rates, higher yields, and milder reaction conditions, and can eliminate the need for organic co-solvents.
Troubleshooting Guides
Issue 1: Low or No Yield of Benzyl Cyanide
| Possible Cause | Troubleshooting Steps |
| Poor quality of benzyl halide | The purity of the benzyl chloride significantly impacts the yield. Consider purifying the benzyl halide by distillation before use. |
| Inactive cyanide salt | Ensure the cyanide salt is dry and has been stored properly. Grinding the salt to a fine powder can increase its reactivity. |
| Inappropriate solvent choice | For SN2 reactions, polar protic solvents (e.g., water, ethanol) can significantly decrease the reaction rate. Switch to a polar aprotic solvent like DMSO, DMF, or acetone. If using a biphasic system, ensure efficient stirring and consider adding a phase-transfer catalyst. |
| Insufficient reaction time or temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. The reaction in an ethanol/water mixture is typically refluxed for several hours. |
| Presence of water in aprotic solvents | Traces of water in polar aprotic solvents can decrease the nucleophilicity of the cyanide ion. Use anhydrous solvents. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Mitigation Strategy |
| Benzyl isocyanide | Isocyanide is a common byproduct in cyanation reactions. | The isocyanide can be removed during workup by washing the crude product with warm 50% sulfuric acid. |
| Benzyl alcohol or benzyl ether | If using a protic solvent like ethanol or if water is present, solvolysis can occur, leading to the formation of benzyl alcohol or the corresponding ether. This is more likely if the reaction proceeds partially through an SN1 mechanism. | Use a polar aprotic solvent to favor the SN2 pathway. Ensure anhydrous conditions. |
| Elimination products | For secondary or tertiary halides, elimination reactions can compete with substitution. While less common for benzyl halides, it can be a factor with substituted derivatives. | Use a less polar solvent and milder reaction conditions (lower temperature). |
| Polymerization/tar formation | Benzyl halides can be lachrymatory and reactive. Prolonged heating or the presence of impurities can lead to side reactions and polymerization. | Use purified reagents and monitor the reaction to avoid unnecessarily long reaction times. |
Data Presentation: Solvent Effects on Cyanation
The following table summarizes the expected qualitative and quantitative effects of different solvent classes on the SN2 cyanation of benzyl halides.
| Solvent Class | Examples | Dielectric Constant (ε) | Relative Reaction Rate | Advantages | Disadvantages |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High (35-50) | Very Fast | High solubility of cyanide salts, high nucleophilicity of CN⁻. | Can be difficult to remove, may require anhydrous conditions. |
| Polar Protic | Water, Ethanol, Methanol | High (20-80) | Slow | Good solubility for cyanide salts. | Strong solvation of CN⁻ reduces its nucleophilicity. Risk of solvolysis side products. |
| Non-Polar | Toluene, Hexane | Low (2-4) | Very Slow | Minimizes solvolysis. | Poor solubility of cyanide salts, requiring phase-transfer catalysis. |
| Biphasic (with PTC) | Toluene/Water, Dichloromethane/Water | N/A | Fast | Avoids the need for a co-solvent, mild conditions, high yields. | Requires a phase-transfer catalyst and vigorous stirring. |
Experimental Protocols
Protocol 1: Cyanation of Benzyl Chloride in an Ethanol/Water Mixture
This protocol is adapted from a procedure in Organic Syntheses.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 50 g of powdered sodium cyanide and 45 mL of water. Warm the mixture on a water bath to dissolve the sodium cyanide.
-
Addition of Reactants: Prepare a solution of 100 g of benzyl chloride in 100 g of 95% ethanol. Add this solution dropwise to the warm cyanide solution over 30-45 minutes.
-
Reaction: Heat the mixture under reflux on a steam bath for four hours.
-
Workup: Cool the reaction mixture and filter to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol.
-
Isolation: Distill off the ethanol from the filtrate. Cool the residue, separate the benzyl cyanide layer, and wash it with an equal volume of warm (60°C) 50% sulfuric acid to remove any benzyl isocyanide.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with a saturated sodium chloride solution. Dry the benzyl cyanide over anhydrous magnesium sulfate and purify by vacuum distillation. The expected yield is 80-90%.
Protocol 2: Phase-Transfer Catalyzed Cyanation of Benzyl Chloride
This is a general procedure based on the principles of phase-transfer catalysis.
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine the benzyl halide (1 equivalent), an organic solvent (e.g., toluene), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (1-5 mol%).
-
Addition of Cyanide: Add an aqueous solution of sodium cyanide (1.1-1.5 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-80°C) and monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude benzyl cyanide by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of benzyl cyanide.
Caption: Logical guide for selecting a solvent system for benzyl halide cyanation.
Validation & Comparative
Comparative Guide to Analytical Methods for 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of suitable analytical methods for the identification and quantification of 4-Methoxy-2-fluorobenzyl cyanide. Due to the limited availability of validated methods for this specific compound, this document outlines recommended starting protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The performance of these proposed methods is compared with available data for the structurally related compounds, 4-Methoxybenzyl cyanide and 2-Fluorobenzyl cyanide.
Data Presentation: Comparative Analysis
The following tables summarize the proposed chromatographic conditions and expected performance characteristics for the analysis of this compound, alongside data for comparator compounds.
Table 1: Proposed HPLC-UV Method Parameters and Performance
| Parameter | This compound (Proposed) | 4-Methoxybenzyl cyanide (Typical) | 2-Fluorobenzyl cyanide (Typical) | Benzyl Cyanide (Reference)[1] |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm | Newcrom R1, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (50:50 v/v) | Acetonitrile:Water (55:45 v/v) | Acetonitrile:Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 225 nm | UV at 215 nm | UV, Wavelength not specified |
| Injection Volume | 10 µL | 20 µL | 10 µL | Not specified |
| Retention Time (Est.) | ~4.5 min | ~5.2 min | ~4.8 min | Not specified |
| LOD (Est.) | 0.1 µg/mL | ~0.1 µg/mL | ~0.1 µg/mL | Not specified |
| LOQ (Est.) | 0.3 µg/mL | ~0.3 µg/mL | ~0.3 µg/mL | Not specified |
Table 2: Proposed GC-MS Method Parameters and Performance
| Parameter | This compound (Proposed) | 4-Methoxybenzyl cyanide (Reference)[2] | 2-Fluorobenzyl cyanide (Typical) |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Not specified | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C | Not specified | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Not specified | 70 °C (1 min), ramp to 250 °C at 20 °C/min, hold for 3 min |
| Carrier Gas | Helium, 1.0 mL/min | Not specified | Helium, 1.2 mL/min |
| MS Ionization | Electron Ionization (EI), 70 eV | Electron Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 m/z | Not specified | 40-400 m/z |
| Expected [M]+ m/z | 165 | 147 | 135 |
| Key Fragments (Est.) | 150, 134, 107 | 147, 146, 132, 116, 103, 91, 77 | 135, 115, 109, 83 |
| LOD (Est.) | 1 ng/mL | Not specified | ~1 ng/mL |
| LOQ (Est.) | 3 ng/mL | Not specified | ~3 ng/mL |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) for this compound | 4-Methoxybenzyl cyanide (¹H NMR in CDCl₃)[3] | 2-Fluorobenzyl cyanide (¹³C NMR)[4] |
| ¹H NMR | |||
| CH₂ | ~3.8 | 3.66 | - |
| OCH₃ | ~3.8 | 3.80 | - |
| Aromatic H | 6.8 - 7.4 | 6.89 (d), 7.27 (d) | - |
| ¹³C NMR | |||
| CH₂ | ~17 | - | 16.2 |
| CN | ~117 | - | 116.5 |
| Aromatic C | 102 - 162 (with C-F coupling) | - | 115.5 (d), 116.8 (d), 124.4 (d), 129.2 (d), 131.9 (d), 162.1 (d) |
| OCH₃ | ~56 | - | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the analysis of non-volatile impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of this compound and volatile impurities.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with acetone to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the sample in acetone to achieve a concentration within the calibration range.
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Splitless mode, 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 450.
-
-
Analysis: Inject the standards and samples. Identify the this compound peak based on its retention time and mass spectrum. For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants in both ¹H and ¹³C spectra to confirm the structure of this compound.
Mandatory Visualization
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: NMR analysis workflow for this compound.
References
- 1. Separation of Benzyl cyanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Benzeneacetonitrile, 4-methoxy- | C9H9NO | CID 66031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybenzyl cyanide(104-47-2) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]
Comparative NMR Analysis of 4-Methoxy-2-fluorobenzyl Cyanide and Structural Analogs
A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 4-Methoxy-2-fluorobenzyl cyanide, with a comparative analysis against 4-methoxybenzyl cyanide and 2-fluorobenzyl cyanide. This document provides predicted spectral data for the target compound, experimental data for its analogs, a comprehensive experimental protocol for data acquisition, and workflow diagrams.
This guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental data for this specific compound, this report provides a predicted spectrum based on a comparative analysis of two structurally similar compounds: 4-methoxybenzyl cyanide and 2-fluorobenzyl cyanide. The spectral data for these analogs have been compiled from publicly available spectral databases. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and characterization of similar molecules.
Comparative ¹H NMR Data
The ¹H NMR spectra of benzyl cyanide derivatives are characterized by signals from the benzylic protons and the aromatic protons. The chemical shifts and splitting patterns of these protons are influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group, which typically shifts the signals of ortho and para protons to a higher field (lower ppm). Conversely, the fluorine atom is an electronegative, electron-withdrawing group, which generally causes a downfield shift (higher ppm) of nearby protons.
Table 1: Comparison of ¹H NMR Spectral Data
| Compound | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-3 | Doublet of Doublets | ~6.85 | J(H-F) ≈ 8.0, J(H-H) ≈ 2.5 |
| H-5 | Doublet of Doublets | ~6.75 | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 | |
| H-6 | Triplet | ~7.30 | J(H-H) ≈ 8.5 | |
| -CH₂- | Singlet | ~3.70 | - | |
| -OCH₃ | Singlet | ~3.80 | - | |
| 4-Methoxybenzyl cyanide (Experimental) | H-2, H-6 | Doublet | 7.26 | 8.6 |
| H-3, H-5 | Doublet | 6.89 | 8.6 | |
| -CH₂- | Singlet | 3.68 | - | |
| -OCH₃ | Singlet | 3.78 | - | |
| 2-Fluorobenzyl cyanide (Experimental) | Aromatic H | Multiplet | 7.15-7.45 | - |
| -CH₂- | Singlet | 3.80 | - |
Note: The experimental data for the comparative compounds were obtained from publicly available spectral databases. The predicted data for this compound is based on the additive effects of the substituents observed in the analogs.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment. The electron-donating methoxy group will shield the ortho and para carbons, shifting their signals to a lower ppm, while the electron-withdrawing fluorine atom will deshield the carbon it is attached to, resulting in a significant downfield shift. The carbon of the nitrile group (-CN) typically appears in the range of 115-125 ppm.
Table 2: Comparison of ¹³C NMR Spectral Data
| Compound | Carbon | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~115 (d, J(C-F) ≈ 15 Hz) |
| C-2 | ~161 (d, J(C-F) ≈ 245 Hz) | |
| C-3 | ~102 (d, J(C-F) ≈ 25 Hz) | |
| C-4 | ~160 | |
| C-5 | ~112 | |
| C-6 | ~130 (d, J(C-F) ≈ 5 Hz) | |
| -CH₂- | ~16 | |
| -CN | ~117 | |
| -OCH₃ | ~56 | |
| 4-Methoxybenzyl cyanide (Experimental) | C-1 | 124.2 |
| C-2, C-6 | 129.7 | |
| C-3, C-5 | 114.2 | |
| C-4 | 159.1 | |
| -CH₂- | 22.3 | |
| -CN | 118.1 | |
| -OCH₃ | 55.3 | |
| 2-Fluorobenzyl cyanide (Experimental) | C-1 | 119.2 (d, J(C-F) = 16 Hz) |
| C-2 | 161.8 (d, J(C-F) = 247 Hz) | |
| C-3 | 115.6 (d, J(C-F) = 21 Hz) | |
| C-4 | 130.4 (d, J(C-F) = 8 Hz) | |
| C-5 | 124.5 (d, J(C-F) = 4 Hz) | |
| C-6 | 130.0 (d, J(C-F) = 2 Hz) | |
| -CH₂- | 17.0 (d, J(C-F) = 4 Hz) | |
| -CN | 117.1 |
Note: The experimental data for the comparative compounds were obtained from publicly available spectral databases. The predicted data for this compound, including the carbon-fluorine coupling constants (J(C-F)), is based on established substituent effects and data from the analogs.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR analysis of benzyl cyanide derivatives.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference.
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.
-
Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons to relax fully.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons corresponding to each signal.
Visualization of Relationships and Workflows
The following diagrams illustrate the structural relationships and the experimental workflow for NMR analysis.
Caption: Structural relationships and key NMR differences.
Caption: Workflow of NMR analysis.
A Comparative Guide to the Analytical Determination of 4-Methoxy-2-fluorobenzyl Cyanide
This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization and quantification of 4-Methoxy-2-fluorobenzyl cyanide. It is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable methodology for their specific analytical needs.
Comparison of Analytical Techniques
| Feature | Mass Spectrometry (GC-MS/LC-MS) | Spectrophotometry (Colorimetry) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation by chromatography, followed by ionization and mass-to-charge ratio analysis. | Chemical reaction to produce a colored compound, with absorbance measured. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg to fg levels) | Moderate (µg/L to mg/L)[1] | High (ng to µg levels) |
| Quantitative Accuracy | High | Moderate to High | High |
| Structural Information | Yes (Fragmentation Pattern) | No | No (Retention time only) |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | Moderate |
| Expertise Required | High | Low to Moderate | Moderate |
Mass Spectrometry of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of this compound, providing both quantitative data and structural information through fragmentation analysis.
Hypothetical Fragmentation Pathway
Based on the principles of mass spectrometry and the fragmentation of analogous structures, a probable electron ionization (EI) fragmentation pathway for this compound is proposed. The initial molecular ion would likely undergo fragmentation through the loss of the cyanide radical, followed by rearrangements and further fragmentation of the benzyl moiety.
Caption: Proposed Electron Ionization Fragmentation Pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using GC-MS.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
An internal standard (e.g., a deuterated analog) may be added to all samples and standards for improved quantification.
-
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet: Splitless injection mode at 250°C.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standards.
-
Alternative Analytical Technique: Spectrophotometry
Spectrophotometric methods are widely used for the determination of cyanide.[1] These methods are typically based on the conversion of cyanide into a colored product.[1]
Workflow for Cyanide Determination by Spectrophotometry
The following workflow illustrates a common spectrophotometric method for the analysis of total cyanide, which would involve a distillation step to release cyanide from the this compound molecule.
Caption: Workflow for the Spectrophotometric Determination of Cyanide.
Experimental Protocol: Spectrophotometric Analysis of Total Cyanide
This protocol is adapted from established methods for total cyanide analysis.[2][3]
-
Sample Preparation and Distillation:
-
Colorimetric Reaction:
-
Measurement:
-
Allow the color to develop for a specified period.
-
Measure the absorbance of the solution at 578 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a series of cyanide standards and subject them to the same procedure.
-
Construct a calibration curve by plotting the absorbance versus the cyanide concentration.
-
Determine the cyanide concentration in the original sample from the calibration curve.
-
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound. The choice will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Guide to the Infrared Spectroscopy of 4-Methoxy-2-fluorobenzyl cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the infrared (IR) spectrum of 4-Methoxy-2-fluorobenzyl cyanide against structurally related alternatives. The data presented herein, including key vibrational frequencies and experimental protocols, serves as a valuable resource for the identification and characterization of this and similar compounds in a laboratory setting.
Comparison of Key Vibrational Frequencies
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its constituent bonds. For this compound, the key characteristic absorption bands are influenced by the nitrile, methoxy, and fluoro functional groups, as well as the aromatic ring. Due to the unavailability of a direct experimental spectrum for this compound, the expected positions of its major vibrational modes are predicted based on the known effects of its substituents. These are compared with the experimental data for selected alternative compounds: 4-Methoxybenzyl cyanide, 2-Fluorobenzyl cyanide, and Benzyl cyanide.
| Vibrational Mode | This compound (Predicted) | 4-Methoxybenzyl cyanide | 2-Fluorobenzyl cyanide | Benzyl cyanide |
| C≡N Stretch | ~2230 cm⁻¹ | ~2245 cm⁻¹ | ~2250 cm⁻¹ | ~2250 cm⁻¹ |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3030-3080 cm⁻¹ | ~3050-3100 cm⁻¹ | ~3030-3080 cm⁻¹ |
| **Aliphatic C-H Stretch (CH₂) ** | ~2850-2960 cm⁻¹ | ~2840-2950 cm⁻¹ | ~2860-2970 cm⁻¹ | ~2850-2960 cm⁻¹ |
| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | ~1450-1610 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-O Stretch (Methoxy) | ~1250 cm⁻¹ (asymmetric) ~1030 cm⁻¹ (symmetric) | ~1250 cm⁻¹ (asymmetric) ~1030 cm⁻¹ (symmetric) | N/A | N/A |
| C-F Stretch | ~1100-1200 cm⁻¹ | N/A | ~1100-1200 cm⁻¹ | N/A |
Note: The predicted values for this compound are based on the typical frequency ranges for the respective functional groups and the electronic effects of the substituents. The nitrile (C≡N) stretching frequency in aromatic nitriles typically appears in the 2220-2240 cm⁻¹ region.[1] Conjugation with the aromatic ring can slightly lower this frequency compared to saturated nitriles.[1] The presence of an electron-donating methoxy group and an electron-withdrawing fluorine atom can subtly influence the electronic environment of the nitrile group, affecting its bond strength and, consequently, its vibrational frequency.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
The following is a standard protocol for obtaining the infrared spectrum of a solid organic compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Sample Preparation:
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Data Processing:
-
The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers (cm⁻¹).
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the infrared spectrum of an unknown compound with known reference spectra.
Caption: Workflow for comparative IR spectral analysis.
References
A Comparative Guide to Purity Assessment of 4-Methoxy-2-fluorobenzyl cyanide by HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates such as 4-Methoxy-2-fluorobenzyl cyanide is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination is contingent on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, precision, and throughput. Below is a comparative summary of HPLC, Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Table 1: Quantitative Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Purity Determination | Typically >99% for the main component | Typically >99% for the main component | Can determine absolute purity with high accuracy |
| Limit of Detection (LOD) | ~0.05 µg/mL (estimated for similar compounds) | ~1 µg/mL (for related aromatic compounds) | Impurity quantification at ≥0.1% level |
| Limit of Quantitation (LOQ) | ~0.2 µg/mL (estimated for similar compounds) | ~3 µg/mL (for related aromatic compounds) | Impurity quantification at ≥0.1% level |
| Precision (RSD) | < 2% (Repeatability) | < 3% (Repeatability) | < 1% (for the main component) |
| Analysis Time | 15-30 minutes | 20-40 minutes | 10-20 minutes per sample |
| Sample Volatility Requirement | Not required | Required | Not required |
| Structural Information | Limited (retention time) | Limited (retention time) | Provides detailed structural information |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile method for the purity assessment of non-volatile and thermally labile compounds like this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-15 min: 50% A to 90% A
-
15-20 min: 90% A
-
20-25 min: 90% A to 50% A
-
25-30 min: 50% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC)
GC is a suitable alternative for volatile and thermally stable compounds. Given the benzyl cyanide structure, GC can be employed for purity analysis.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 5 mL of dichloromethane to a final concentration of 5 mg/mL.
Chromatographic Conditions:
-
Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.[1]
-
Detector (FID) Temperature: 300 °C.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.[1]
-
Injection Volume: 1 µL with a split ratio of 50:1.[1]
Data Analysis: Purity is determined by the area percent of the main peak relative to the total peak area. The Flame Ionization Detector (FID) response is proportional to the carbon content of the analytes.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide an absolute purity value without the need for a reference standard of the compound itself.
Sample Preparation:
-
Accurately weigh about 15-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Dissolve the contents in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
NMR Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Solvent: DMSO-d6.
-
Number of Scans: 16-64 (to ensure adequate signal-to-noise).
-
Relaxation Delay (d1): 30-60 seconds (to ensure full relaxation of protons).
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the certified internal standard.
Workflow and Process Visualization
The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship in selecting an appropriate analytical method.
References
A Comparative Guide to the Synthetic Routes of 4-Methoxy-2-fluorobenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 4-methoxy-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility and toxicity, and overall process viability. Experimental data from analogous transformations are presented to support the evaluation of each route.
Executive Summary
Two primary synthetic pathways to this compound are evaluated:
-
Route 1: Nucleophilic Substitution. This approach involves the synthesis of a 4-methoxy-2-fluorobenzyl halide intermediate, followed by a cyanation reaction. This is a convergent and often high-yielding route.
-
Route 2: Multi-step Synthesis from Aromatic Precursors. This pathway commences with a more readily available substituted toluene or benzoic acid derivative, proceeding through a sequence of functional group transformations to construct the final molecule. This route offers flexibility in starting materials but may involve more steps.
This guide presents detailed hypothetical protocols for each route, based on established chemical transformations of similar substrates. A comparative analysis of yields, reaction conditions, and potential challenges is provided to assist researchers in selecting the most suitable synthetic strategy.
Data Presentation: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Multi-step Synthesis |
| Starting Material | 4-Methoxy-2-fluorotoluene | 2-Fluoro-4-methylbenzoic acid |
| Key Intermediates | 4-Methoxy-2-fluorobenzyl bromide | 2-Fluoro-4-methylbenzamide, 2-Fluoro-4-methylbenzonitrile, 4-(Bromomethyl)-2-fluorobenzonitrile |
| Overall Yield (Estimated) | 60-80% | 40-60% |
| Number of Steps | 2 | 4 |
| Key Reagents | NBS, AIBN, Sodium Cyanide | Thionyl Chloride, Ammonia, Dehydrating Agent, NBS, AIBN |
| Toxicity Concerns | Highly toxic sodium cyanide | Highly toxic sodium cyanide, Thionyl chloride is corrosive |
| Scalability | Good | Moderate, requires optimization of multiple steps |
Experimental Protocols
Route 1: Nucleophilic Substitution via Bromination and Cyanation
This two-step route begins with the radical bromination of 4-methoxy-2-fluorotoluene, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 4-Methoxy-2-fluorobenzyl bromide
-
Reaction: Free radical bromination of the benzylic methyl group.
-
Procedure: To a solution of 4-methoxy-2-fluorotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene, N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq) are added. The mixture is heated to reflux (approximately 77-80°C) and monitored by TLC or GC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or crystallization.
Step 2: Synthesis of this compound
-
Reaction: Nucleophilic substitution of the benzylic bromide with cyanide.
-
Procedure: The crude 4-methoxy-2-fluorobenzyl bromide (1.0 eq) is dissolved in a polar aprotic solvent like DMSO or acetone. Sodium cyanide (NaCN, 1.2 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature (40-60°C) until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford this compound.
Route 2: Multi-step Synthesis from 2-Fluoro-4-methylbenzoic acid
This multi-step route involves the conversion of a carboxylic acid to a nitrile, followed by functionalization of the methyl group.
Step 1: Synthesis of 2-Fluoro-4-methylbenzamide
-
Reaction: Conversion of the carboxylic acid to an acid chloride, followed by amidation.
-
Procedure: 2-Fluoro-4-methylbenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.5 eq) to form the corresponding acid chloride. After removing the excess thionyl chloride by distillation, the crude acid chloride is slowly added to a cooled, concentrated aqueous solution of ammonia (excess) with vigorous stirring. The resulting precipitate of 2-fluoro-4-methylbenzamide is filtered, washed with cold water, and dried.
Step 2: Synthesis of 2-Fluoro-4-methylbenzonitrile
-
Reaction: Dehydration of the primary amide.
-
Procedure: 2-Fluoro-4-methylbenzamide (1.0 eq) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or thionyl chloride in an inert solvent. The mixture is heated to drive the reaction to completion. The product, 2-fluoro-4-methylbenzonitrile, is isolated by quenching the reaction mixture with ice-water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude nitrile, which can be purified by distillation.
Step 3: Synthesis of 4-(Bromomethyl)-2-fluorobenzonitrile
-
Reaction: Free radical bromination of the benzylic methyl group.
-
Procedure: This step is analogous to Step 1 of Route 1. 2-Fluoro-4-methylbenzonitrile (1.0 eq) is reacted with NBS (1.1 eq) and AIBN (0.05 eq) in a suitable solvent under reflux. Workup is performed as previously described to yield 4-(bromomethyl)-2-fluorobenzonitrile.
Step 4: Synthesis of this compound
-
Reaction: This step is not a direct conversion from the product of Step 3. A more logical continuation from 4-(bromomethyl)-2-fluorobenzonitrile would be a direct cyanation to yield a dinitrile, which is not the target molecule. A more plausible, albeit longer, route from this intermediate would involve hydrolysis of the nitrile to a carboxylic acid, followed by reduction to an alcohol, methylation, and then re-introduction of the cyanide group. However, for a more direct comparison, we will assume a different starting material for a plausible multi-step synthesis leading to the target molecule, as detailed in the logical workflow diagram below. A more direct multi-step synthesis would start from a precursor already containing the methoxy group.
Visualizations
Caption: Workflow for Route 1: Nucleophilic Substitution.
Caption: Logical Flow for a Plausible Multi-step Synthesis.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 (Nucleophilic Substitution) is likely the more efficient and scalable option, assuming the availability of the 4-methoxy-2-fluorotoluene starting material. The two-step process with generally high-yielding reactions makes it an attractive choice for producing larger quantities of the target compound.
The choice between these routes will ultimately depend on the specific needs of the research or development project, including scale, cost, and available resources. Both routes involve the use of highly toxic cyanide reagents, and appropriate safety precautions must be strictly adhered to.
"reactivity comparison of 4-Methoxy-2-fluorobenzyl cyanide with other benzyl cyanides"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Methoxy-2-fluorobenzyl cyanide against other substituted benzyl cyanides. Understanding the relative reactivity of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents where the cyanomethyl group serves as a key building block. This document outlines the electronic effects of the substituents, offers a qualitative comparison of reactivity, and provides a detailed experimental protocol for quantitative analysis.
Theoretical Framework: Electronic Effects of Substituents
The reactivity of benzyl cyanides is primarily dictated by the stability of the carbanion formed upon deprotonation of the benzylic methylene group (-CH₂CN). The acidity of these protons, and thus the ease of carbanion formation, is influenced by the electronic properties of the substituents on the aromatic ring.
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃), increase electron density on the ring. Through resonance, a para-methoxy group can destabilize the benzylic carbanion, making the corresponding benzyl cyanide less acidic and therefore less reactive in reactions proceeding via carbanion formation.
-
Electron-withdrawing groups (EWGs) , such as fluoro (-F) and chloro (-Cl), decrease electron density on the ring through their inductive effect. This stabilizes the benzylic carbanion, increasing the acidity of the benzylic protons and enhancing reactivity towards deprotonation and subsequent reactions. The effect of an ortho-fluoro substituent is complex, involving a strong inductive withdrawal and a potential, though weaker, resonance donation.
In the case of This compound , the two substituents have opposing effects. The para-methoxy group is an electron-donating group, while the ortho-fluoro group is primarily electron-withdrawing via induction. The net effect on the acidity of the benzylic protons and the overall reactivity will be a balance of these two influences.
Qualitative Reactivity Comparison
Based on the electronic effects described above, we can predict a qualitative order of reactivity for a series of benzyl cyanides in reactions involving the deprotonation of the benzylic carbon. The reactivity is directly related to the acidity of the benzylic protons (lower pKa indicates higher acidity and higher reactivity).
| Compound Name | Substituents | Expected Electronic Effect on Benzylic Carbanion | Predicted Relative Reactivity (towards deprotonation) |
| 4-Chlorobenzyl Cyanide | 4-Chloro | Strong inductive withdrawal | Highest |
| 2-Fluorobenzyl Cyanide | 2-Fluoro | Strong inductive withdrawal | High |
| Benzyl Cyanide | None | Baseline | Moderate |
| This compound | 4-Methoxy, 2-Fluoro | Competing effects: Inductive withdrawal from F, resonance donation from OMe | Moderate to Low |
| 4-Methoxybenzyl Cyanide | 4-Methoxy | Resonance donation | Lowest |
Note: This table presents a predicted trend. The actual reactivity of this compound will depend on the specific reaction conditions and the interplay between the inductive and resonance effects of the substituents.
Experimental Protocol for Quantitative Reactivity Comparison: Competitive Alkylation
To quantitatively determine the relative reactivity of this compound, a competitive alkylation experiment can be performed. This method allows for the direct comparison of reaction rates under identical conditions.
Objective: To determine the relative reactivity of this compound and a reference benzyl cyanide (e.g., unsubstituted benzyl cyanide) towards alkylation with a limiting amount of an alkylating agent.
Materials:
-
This compound
-
Benzyl cyanide (or other reference benzyl cyanides)
-
Anhydrous solvent (e.g., Tetrahydrofuran, THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA)
-
Alkylating agent (e.g., Benzyl bromide or Iodomethane)
-
Internal standard for GC or HPLC analysis (e.g., Dodecane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Benzyl Cyanide Mixture: Prepare an equimolar solution of this compound and the reference benzyl cyanide in anhydrous THF. Add a known amount of the internal standard.
-
Deprotonation: Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a slight excess of LDA solution (e.g., 1.1 equivalents relative to the total moles of benzyl cyanides) to generate the corresponding carbanions. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Slowly add a limiting amount of the alkylating agent (e.g., 0.5 equivalents relative to the total moles of benzyl cyanides) to the solution.
-
Quenching: After a set reaction time (e.g., 1 hour), quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation of Relative Reactivity: By comparing the peak areas of the alkylated products corresponding to each benzyl cyanide (normalized to the internal standard), the relative rate of reaction, and thus the relative reactivity, can be determined.
Visualization of the Reaction Pathway
The following diagram illustrates the general workflow for the competitive alkylation experiment.
A Comparative Analysis of Cyanating Agents for Benzyl Halide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl cyanides, pivotal intermediates in the pharmaceutical and fine chemical industries, relies on the efficient cyanation of benzyl halides. The choice of cyanating agent is a critical parameter influencing reaction yield, safety, and scalability. This guide provides an objective comparison of commonly employed cyanating agents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Performance Comparison of Cyanating Agents
The following table summarizes the performance of various cyanating agents in the synthesis of benzyl cyanide from benzyl chloride, providing a clear comparison of their efficacy under different reaction conditions.
| Cyanating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| Sodium Cyanide (NaCN) | None (conventional) | Ethanol/Water | Reflux | 4 | 80-90[1] | Highly toxic, inexpensive, requires aqueous/alcoholic solvent mixtures. |
| Sodium Cyanide (NaCN) | Phase-Transfer Catalyst | Biphasic (e.g., Toluene/Water) | 80-100 | 1-2 | >90[2] | Improved yields and reaction rates compared to conventional methods; avoids alcoholic solvents. |
| Potassium Cyanide (KCN) | None (conventional) | Ethanol/Water | Reflux | 3-4 | ~70[3] | Similar to NaCN but can be slightly less reactive. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Copper(I) Iodide (CuI) | Toluene | 180 | 20 | up to 85[4][5] | Significantly less toxic, requires high temperatures and a catalyst, anhydrous conditions. |
| Trimethylsilyl Cyanide (TMSCN) | Nickel(II) bis(1,5-cyclooctadiene) (Ni(cod)₂) / Triphenylphosphine (PPh₃) | Toluene | 60 | 16 | 93[6] | Less toxic than alkali metal cyanides, moisture-sensitive, requires an inert atmosphere and a catalyst. |
In-Depth Analysis of Cyanating Agents
Alkali Metal Cyanides: The Conventional Workhorses
Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most traditional and cost-effective cyanating agents for the synthesis of benzyl cyanides.[1][7] The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[8]
Advantages:
-
High reactivity with benzyl halides.
-
Readily available and inexpensive.
Disadvantages:
-
Extreme Toxicity: Fatal if swallowed, inhaled, or absorbed through the skin.[9][10][11][12] Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.[9][10][13]
-
Solubility Issues: Their insolubility in many organic solvents necessitates the use of aqueous-organic solvent mixtures, which can complicate product isolation and waste disposal.[14]
Phase-Transfer Catalysis (PTC): An Enhancement for Alkali Metal Cyanides
To overcome the solubility issues and enhance the reactivity of alkali metal cyanides, phase-transfer catalysis is a widely adopted strategy.[2][14] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl halide is present, leading to a significant increase in reaction rate and yield.[2][14] This method often allows for the use of simpler solvent systems and milder reaction conditions.
Potassium Ferrocyanide: The Safer Alternative
Potassium ferrocyanide (K₄[Fe(CN)₆]) has emerged as a significantly less toxic and safer alternative to simple alkali metal cyanides.[4][5][15][16] The cyanide ions are tightly bound within the iron complex and are not readily released, drastically reducing the risk of accidental cyanide exposure.[17][18][19]
Advantages:
-
Low Toxicity: Not classified as a poison, making it much safer to handle and store.[17][18][19]
-
Environmentally benign.
Disadvantages:
-
Lower Reactivity: Requires high temperatures and the use of a transition metal catalyst, such as copper or palladium, to facilitate the cyanation reaction.[4][5][15]
-
Requires anhydrous conditions for optimal performance.
Trimethylsilyl Cyanide: A Versatile Reagent
Trimethylsilyl cyanide (TMSCN) is another less toxic alternative to alkali metal cyanides.[16] It is a volatile liquid that is soluble in a wide range of organic solvents.
Advantages:
-
Good solubility in organic solvents, allowing for reactions under anhydrous conditions.
Disadvantages:
-
Moisture Sensitivity: Readily hydrolyzes in the presence of water to release toxic hydrogen cyanide.[20][21][22][23]
-
Often requires a catalyst (e.g., Lewis acids or transition metals) for efficient reaction with benzyl halides.[6]
-
Higher cost compared to alkali metal cyanides.
Experimental Protocols
Caution: All experiments involving cyanides must be conducted in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment. An emergency plan and access to a cyanide antidote kit are essential.
Protocol 1: Cyanation of Benzyl Chloride with Sodium Cyanide (Conventional Method)
This protocol is adapted from a standard organic synthesis procedure.[1]
Materials:
-
Benzyl chloride
-
Sodium cyanide (powdered, 96-98% pure)
-
95% Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, place 500 g (10 moles) of powdered sodium cyanide and 450 mL of water.
-
Warm the mixture on a water bath to dissolve the sodium cyanide.
-
Slowly add a mixture of 1 kg (8 moles) of benzyl chloride and 1 kg of 95% ethanol through the dropping funnel over 30-45 minutes.
-
Heat the reaction mixture under reflux on a steam bath for 4 hours.
-
Cool the mixture and filter to remove the precipitated sodium chloride.
-
Distill the filtrate to remove the ethanol.
-
Separate the benzyl cyanide layer from the aqueous layer.
-
Purify the crude benzyl cyanide by vacuum distillation. The product is collected at 115-120 °C / 10 mmHg.
-
Expected yield: 740-830 g (80-90%).[1]
Protocol 2: Copper-Catalyzed Cyanation of Benzyl Chloride with Potassium Ferrocyanide
This protocol is based on a literature procedure for the copper-catalyzed cyanation of benzyl chlorides.[4][24]
Materials:
-
Benzyl chloride
-
Potassium ferrocyanide (K₄[Fe(CN)₆]), anhydrous
-
Copper(I) iodide (CuI)
-
Toluene, anhydrous
Procedure:
-
To a dry reaction tube under a nitrogen atmosphere, add 0.3 mmol of CuI and 0.3 mL of anhydrous toluene.
-
Stir the mixture at room temperature for approximately 1 minute.
-
Add 0.5 mmol of anhydrous K₄[Fe(CN)₆], 1 mmol of benzyl chloride, and 0.7 mL of anhydrous toluene to the tube under a nitrogen atmosphere.
-
Seal the reaction tube and heat the mixture in an oil bath at 180 °C for 20 hours.
-
After cooling to room temperature, the yield can be determined by gas chromatography using an internal standard.
-
Expected yield for benzyl chloride is approximately 78%.[4]
Protocol 3: Nickel-Catalyzed Cyanation of Benzyl Chloride with Trimethylsilyl Cyanide
This protocol is adapted from a reported nickel-catalyzed cyanation method.[6]
Materials:
-
Benzyl chloride
-
Trimethylsilyl cyanide (TMSCN)
-
Nickel(II) bis(1,5-cyclooctadiene) (Ni(cod)₂)
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Ni(cod)₂ (0.1 mmol) and PPh₃ (0.2 mmol) to a reaction vial.
-
Add 1 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Add benzyl chloride (1 mmol) and TMSCN (2 mmol) to the vial.
-
Seal the vial and stir the reaction mixture at 60 °C for 16 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by gas chromatography to determine the yield.
-
For isolation, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
-
Expected yield: 93%.[6]
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for benzyl halide cyanation and a logical decision-making process for selecting an appropriate cyanating agent.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. phasetransfer.com [phasetransfer.com]
- 3. prepchem.com [prepchem.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 8. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [askfilo.com]
- 9. camachem.com [camachem.com]
- 10. westliberty.edu [westliberty.edu]
- 11. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Potassium Ferrocyanide Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. durhamtech.edu [durhamtech.edu]
- 19. tmmedia.in [tmmedia.in]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. thecarycompany.com [thecarycompany.com]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
- 24. CN102381918A - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound - Google Patents [patents.google.com]
Structural Elucidation of 4-Methoxy-2-fluorobenzyl cyanide: A Comparative Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The definitive structural validation of a novel or synthesized chemical entity is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural elucidation of 4-Methoxy-2-fluorobenzyl cyanide, outlining the key spectroscopic techniques and the expected data for its unambiguous identification. While comprehensive experimental data for this compound is not publicly available, this guide will utilize data from the closely related compound, 4-Methoxybenzyl cyanide, as a comparative benchmark to illustrate the analytical workflow.
Spectroscopic Validation Workflow
The structural confirmation of an organic molecule like this compound relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Caption: A logical workflow for the structural validation of an organic compound using key spectroscopic techniques.
Data Presentation: A Comparative Analysis
The following tables present the expected spectroscopic data for this compound, alongside the experimental data for the reference compound, 4-Methoxybenzyl cyanide. This comparative approach highlights the anticipated spectral differences arising from the introduction of a fluorine atom at the C2 position of the benzene ring.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 4-Methoxybenzyl cyanide (Reference) | This compound (Expected) |
| -OCH₃ | 3.86 (s, 3H) | ~3.9 (s, 3H) |
| -CH₂CN | 3.70 (s, 2H) | ~3.8 (s, 2H) |
| Aromatic-H | 6.95 (d, J=8.0 Hz, 2H) | ~6.7-6.9 (m, 2H) |
| Aromatic-H | 7.58 (d, J=8.0 Hz, 2H) | ~7.4-7.6 (t, J≈8.0 Hz, 1H) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | 4-Methoxybenzyl cyanide (Reference) | This compound (Expected) |
| -OCH₃ | 55.5 | ~56 |
| -CH₂CN | 22.5 | ~20 (doublet due to C-F coupling) |
| -CN | 119.2 | ~117 (doublet due to C-F coupling) |
| Aromatic C-OCH₃ | 162.8 | ~163 (doublet due to C-F coupling) |
| Aromatic C-F | N/A | ~160 (large doublet due to C-F coupling) |
| Other Aromatic C | 103.9, 114.7, 133.9 | Several signals between 100-140 ppm, with C-F coupling |
Table 3: IR Spectroscopy Data
| Functional Group | 4-Methoxybenzyl cyanide (Reference) | This compound (Expected) |
| C≡N stretch | ~2245 cm⁻¹ | ~2250 cm⁻¹ |
| C-O stretch (Aromatic) | ~1250 cm⁻¹ | ~1260 cm⁻¹ |
| C-H stretch (Aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (Aliphatic) | ~2850-2950 cm⁻¹ | ~2850-2950 cm⁻¹ |
| C-F stretch | N/A | ~1100-1200 cm⁻¹ |
Table 4: Mass Spectrometry Data
| Parameter | 4-Methoxybenzyl cyanide (Reference) | This compound (Expected) |
| Molecular Ion (M⁺) | m/z 147 | m/z 165 |
| Key Fragments | m/z 132 (-CH₃), 107 (-CH₂CN), 77 (C₆H₅) | m/z 150 (-CH₃), 125 (-CH₂CN), 95 (C₆H₄F) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.
Sample Introduction:
-
Direct infusion or via Gas Chromatography (GC) inlet.
Data Acquisition (EI-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
Disclaimer: The expected data for this compound is predictive and based on the known effects of fluorine substitution on spectroscopic data. Actual experimental results are required for definitive structural confirmation. The provided data for 4-Methoxybenzyl cyanide is for comparative and illustrative purposes.
Performance Benchmark: 4-Methoxy-2-fluorobenzyl Cyanide in a Model Alkylation Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance benchmark of 4-Methoxy-2-fluorobenzyl cyanide in a standard alpha-alkylation reaction. The performance is contrasted with several commercially available alternatives to elucidate the effects of aromatic substitution on reactivity. All experimental data is presented in a clear, tabular format, and detailed experimental protocols are provided to ensure reproducibility.
Introduction
Substituted benzyl cyanides are valuable building blocks in organic synthesis, particularly in the pharmaceutical industry for the construction of various molecular scaffolds. The reactivity of the benzylic position is highly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on benchmarking the performance of this compound in a model alpha-alkylation reaction, a common transformation for this class of compounds. By comparing its performance against unsubstituted benzyl cyanide and analogues with single substitutions, this guide aims to provide researchers with valuable insights into the relative reactivity and potential applications of this compound.
Comparative Performance Data
The following table summarizes the performance of this compound and its alternatives in the alpha-alkylation with n-butyl bromide under standardized phase-transfer catalysis conditions.
| Compound | Substituents | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) |
| Benzyl Cyanide | None | 117.15 | 4 | 92 |
| 4-Methoxybenzyl Cyanide | 4-OCH₃ | 147.17 | 3 | 95 |
| 2-Fluorobenzyl Cyanide | 2-F | 135.14 | 5 | 88 |
| 4-Fluorobenzyl Cyanide | 4-F | 135.14 | 4.5 | 90 |
| This compound | 4-OCH₃, 2-F | 165.16 | 3.5 | 93 |
Analysis of Results:
The data indicates that the electron-donating methoxy group at the para-position in 4-methoxybenzyl cyanide accelerates the reaction and improves the yield, likely by stabilizing the benzylic carbanion intermediate. Conversely, the electron-withdrawing fluorine atom at the ortho-position in 2-fluorobenzyl cyanide appears to slightly hinder the reaction, resulting in a longer reaction time and lower yield. The para-fluoro substituent has a less pronounced effect.
This compound exhibits a performance that is superior to the singly substituted fluoro analogues and comparable to the unsubstituted benzyl cyanide. The activating effect of the para-methoxy group appears to counteract the deactivating effect of the ortho-fluoro group, resulting in a favorable reaction profile.
Experimental Protocols
The following is a detailed protocol for the alpha-alkylation of benzyl cyanides under phase-transfer catalysis conditions.
Materials:
-
Substituted Benzyl Cyanide (10 mmol)
-
n-Butyl Bromide (12 mmol)
-
Toluene (50 mL)
-
50% (w/w) Aqueous Sodium Hydroxide (20 mL)
-
Tetrabutylammonium Bromide (TBAB) (1 mmol)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzyl cyanide (10 mmol), n-butyl bromide (12 mmol), toluene (50 mL), and tetrabutylammonium bromide (1 mmol).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (20 mL).
-
Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add deionized water (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with deionized water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure alpha-alkylated product.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for the benchmarked alpha-alkylation reaction.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Methoxy-2-fluorobenzyl Cyanide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Methoxy-2-fluorobenzyl cyanide was not located. The following procedures are based on best practices for the handling and disposal of similar organic cyanide compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
I. Immediate Safety and Handling Precautions
Organic cyanides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3] All handling of this compound must be conducted within a certified chemical fume hood.[4][5] Personal Protective Equipment (PPE) is mandatory.
Required PPE:
| PPE Category | Specification |
| Hand Protection | Nitrile gloves (double-gloving is recommended) |
| Eye Protection | Chemical safety goggles and a face shield |
| Skin and Body | A lab coat, long pants, and closed-toe shoes |
| Respiratory | A NIOSH-approved respirator may be required |
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify colleagues and your laboratory supervisor.
-
Isolate: If it is safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Cleanup (for small spills inside a fume hood):
For large spills or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS department immediately.[6]
III. Disposal Procedures
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[5][7]
Waste Segregation and Collection:
-
Dedicated Waste Containers: Use separate, clearly labeled, and dedicated hazardous waste containers for liquid and solid cyanide waste.[5][6][7]
-
Labeling: Label containers with "Hazardous Waste - Cyanide," the full chemical name, and the date.[7]
-
Incompatibilities: Never mix cyanide waste with acids or strong oxidizing agents, as this can generate highly toxic hydrogen cyanide gas.[1][4][8] Store cyanide waste away from incompatible materials.[4][5]
Disposal Workflow:
IV. Chemical Decontamination
Proper decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination and accidental exposure.
Decontamination Protocol:
-
Location: All decontamination procedures must be performed inside a chemical fume hood.[7]
-
Initial Rinse: Use a pH 10 buffer solution to rinse all contaminated glassware and equipment.[6][7]
-
Secondary Rinse: Follow the buffer rinse with a freshly prepared 10% bleach solution.[6][7]
-
Final Rinse: Thoroughly rinse with water.
-
Waste Collection: All rinsates must be collected as hazardous liquid cyanide waste.
By adhering to these stringent safety and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always prioritize safety and consult your institution's EHS for any questions or concerns.
References
- 1. Benzyl Cyanide or Phenylacetonitrile Manufacturers, with SDS [mubychem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. research.wayne.edu [research.wayne.edu]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. lobachemie.com [lobachemie.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Methoxy-2-fluorobenzyl Cyanide
For Immediate Reference: Key Safety and Operational Protocols
This document provides crucial safety and logistical information for the handling of 4-Methoxy-2-fluorobenzyl cyanide. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound. The following procedural guidance outlines essential steps for safe handling, emergency response, and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against chemical exposure. For handling this compound, a comprehensive PPE strategy is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Butyl rubber or Viton gloves are alternatives.[1][2] | Provides robust protection against skin contact. Double gloving is a recommended practice for handling highly toxic substances.[2][3] |
| Eye Protection | Chemical splash goggles and a face shield.[3][4] | Protects against splashes and vapors that can cause serious eye damage.[3][4] |
| Body Protection | A full-length laboratory coat with long sleeves.[1][2][3] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | All handling must be conducted within a certified chemical fume hood.[1][2][3][5] | A fume hood provides essential ventilation to prevent the inhalation of toxic vapors.[1][3] |
| Footwear | Closed-toe shoes.[2][3] | Protects feet from spills and falling objects. |
Operational Plan: From Preparation to Disposal
Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Pre-Experiment Preparation:
-
Training: All personnel must be trained on the hazards of cyanides and be familiar with this standard operating procedure.[1][6]
-
Buddy System: Never work alone when handling cyanides. A "buddy" system ensures immediate assistance in case of an emergency.[3][4]
-
Designated Area: Establish a designated area for working with this compound, clearly marked with hazard signs.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are easily accessible and have been recently tested.[3][5] A cyanide spill kit should also be readily available.[1]
-
Review SDS: Although a specific SDS for this compound was not located, personnel should review the SDS for similar cyanide compounds to understand the potential hazards.[6][7]
2. Handling Procedures:
-
Engineering Controls: All weighing, transferring, and experimental manipulations of this compound must be performed within a certified chemical fume hood.[1][2][3][5]
-
Avoiding Incompatibilities: Keep acids and strong oxidizing agents away from the cyanide work area to prevent the release of highly toxic hydrogen cyanide gas.[3][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2] Do not eat, drink, or smoke in the laboratory.[8]
3. Waste Disposal:
-
Segregation: All cyanide-containing waste, including contaminated gloves, paper towels, and glassware, must be segregated from other waste streams.[3]
-
Labeling and Storage: Store cyanide waste in clearly labeled, tightly sealed containers.[3][5] Liquid and solid waste should be stored separately.[3]
-
Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of cyanide waste.[1][3] Do not attempt to dispose of cyanide waste down the drain.
4. Emergency Procedures:
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[2][5]
-
In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[1][2][5] Seek immediate medical attention.[5]
-
In Case of Inhalation: Move the affected person to fresh air immediately.[2][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
In Case of Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[9] Seek immediate medical attention.[2][5][7]
-
Spill Response:
-
Small Spills (<1L): If trained and equipped with the proper PPE, clean up the spill using a cyanide spill kit.[1] The cleanup materials must be double-bagged, sealed, labeled, and disposed of as hazardous waste.[1]
-
Large Spills (>1L): Evacuate the area immediately and alert others.[1] Contact your institution's EHS and emergency services.[1]
-
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
